1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Description
Properties
IUPAC Name |
1-bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJVOPHLHFICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634028 | |
| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179897-92-8 | |
| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
This technical guide details the chemical identity, synthetic architecture, and medicinal chemistry applications of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (CAS 179897-92-8).[1]
CAS Number: 179897-92-8 Common Synonyms: 2-Bromo-4-fluoro-6-nitroanisole Core Application: Advanced intermediate for kinase inhibitor development (EGFR/MEK pathways).
Executive Summary
In the landscape of modern medicinal chemistry, This compound represents a "privileged scaffold." Its trisubstituted benzene core offers three distinct vectors for chemical diversification:
-
The Nitro Group (C3): A masked aniline functionality, essential for forming hydrogen bonds within the ATP-binding pocket of kinase enzymes.
-
The Bromine Atom (C1): A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the attachment of solubilizing tails or hydrophobic groups.
-
The Fluorine Atom (C5): Strategically placed to block metabolic oxidation (blocking the para-position relative to the methoxy) and modulate the pKa of the eventual aniline.
This guide provides a validated synthetic route and handling protocols, synthesizing data from patent literature (e.g., EP2236500) and standard organic synthesis principles.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 179897-92-8 |
| Molecular Formula | C₇H₅BrFNO₃ |
| Molecular Weight | 250.02 g/mol |
| Appearance | Light yellow to off-white crystalline solid |
| Melting Point | 45–48 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in Water |
| SMILES | COC1=C(Br)C=C(F)C=C1[O-] |
| InChI Key | RMUJVOPHLHFICQ-UHFFFAOYSA-N |
Synthetic Architecture
The synthesis of CAS 179897-92-8 relies on the precise functionalization of the phenol precursor. The critical step is the O-methylation of 2-bromo-4-fluoro-6-nitrophenol. This route is preferred over direct nitration of the anisole due to the superior regiocontrol offered by the phenol group in the precursor steps.
Reaction Pathway Visualization
The following diagram illustrates the synthetic flow, highlighting the regioselectivity logic and downstream utility.
Figure 1: Synthetic pathway from the phenol precursor to the target anisole and subsequent reduction.[2][3]
Validated Experimental Protocol
Objective: Synthesis of this compound via O-methylation.
Reagents:
-
Starting Material: 2-Bromo-4-fluoro-6-nitrophenol (1.0 eq)
-
Electrophile: Iodomethane (MeI) (1.5 eq)
-
Base: Potassium Carbonate (K₂CO₃) (1.2 eq)
-
Solvent: Acetone (Reagent Grade)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-bromo-4-fluoro-6-nitrophenol and anhydrous K₂CO₃. Add acetone to create a suspension.
-
Expert Insight: Anhydrous K₂CO₃ is critical. Water in the system can hydrolyze MeI or reduce the reaction rate by solvating the carbonate anion too strongly.
-
-
Addition: Add Iodomethane (MeI) dropwise at room temperature.
-
Safety Note: MeI is a potent alkylating agent and suspected carcinogen. Use a fume hood and double-glove.
-
-
Reaction: Heat the mixture to reflux (~56 °C) for 18–22 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The disappearance of the phenolic starting material (lower Rf) indicates completion.
-
Workup:
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Yield Expectation: 60–85% (Typical).
-
Reaction Optimization & Mechanistic Insights
Why this Route?
Direct nitration of 2-bromo-4-fluoroanisole often leads to a mixture of isomers (ortho vs. para to methoxy). By using the phenol precursor, the regiochemistry is locked in earlier steps:
-
Nitration of 2-bromo-4-fluorophenol: The hydroxyl group (-OH) is a stronger activating group than the halogens. It directs the incoming nitro group to the ortho position. Since position 2 is blocked by Bromine and position 4 by Fluorine, the Nitro group is forced exclusively to position 6.
-
Methylation: Once the substitution pattern is established, O-methylation locks the structure as the anisole (methoxy) derivative.
Troubleshooting Low Yields
-
Incomplete Conversion: If the reaction stalls, add a catalytic amount of 18-crown-6 . This chelates the potassium ion, making the carbonate anion more "naked" and basic, thereby accelerating the deprotonation of the hindered phenol.
-
Hydrolysis: Ensure acetone is dry. Commercial "technical grade" acetone often contains water which competes with the phenol for the alkyl halide.
Medicinal Chemistry Applications
This compound is a cornerstone in the synthesis of Type I and Type II Kinase Inhibitors .
Structural Logic
-
The Methoxy Anchor: In many EGFR inhibitors (e.g., Gefitinib analogs), the methoxy group points into the solvent-accessible region or interacts with specific residues (like Cys797 in EGFR) depending on the exact scaffold geometry.
-
Metabolic Stability: The fluorine at the 5-position (para to the methoxy) blocks metabolic hydroxylation. Without this fluorine, the electron-rich anisole ring would be rapidly oxidized by Cytochrome P450 enzymes, leading to rapid clearance.
-
Vector Construction:
-
Step 1: Reduction of NO₂ → NH₂ (Aniline).[2]
-
Step 2: Cyclization (e.g., with urea or formamide) to form Quinazoline or Benzimidazole cores.
-
Step 3: Suzuki coupling at the Br position to attach the "tail" segment responsible for selectivity.
-
Safety & Handling
Signal Word: WARNING GHS Classifications: Acute Toxicity (Oral), Skin Irritation, Eye Irritation.
-
Handling: This compound is an alkylating agent precursor and a nitro-aromatic. It should be handled in a chemical fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8 °C preferred) away from light. Nitro compounds can darken upon extended light exposure.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
Jiangsu Hengrui Medicine Co., Ltd. (2010).[3] Preparation of Quinazoline Derivatives as Protein Kinase Inhibitors. European Patent EP2236500 A1.
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from Sigma-Aldrich Catalog.
-
PubChem. (n.d.). Compound Summary for CAS 179897-92-8. National Center for Biotechnology Information.
-
ChemicalBook. (n.d.).[3] Synthesis Routes for this compound.
Sources
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Introduction
This compound is a highly functionalized aromatic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom, a methoxy group, and a nitro group, allows for a wide range of chemical modifications, making it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The presented synthesis is a multi-step process that commences with a readily available starting material and employs a series of well-established organic transformations. The strategic introduction of the different functional groups is crucial for the successful synthesis of the target molecule. This guide will elaborate on the rationale behind the chosen synthetic route, providing detailed experimental protocols and discussing the underlying chemical principles.
Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step process starting from 4-fluorophenol. The overall transformation is depicted in the following workflow diagram:
Caption: A three-step synthesis pathway for this compound.
Step 1: Synthesis of 2-Bromo-4-fluorophenol
The initial step involves the regioselective bromination of 4-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is occupied by the fluorine atom, bromination occurs at one of the ortho positions.
Experimental Protocol
Materials:
-
4-Fluorophenol
-
Dichloroethane
-
Bromine
-
5% Sodium hydroxide solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.
-
Cool the mixture to a temperature of 5°C to 10°C in an ice bath.
-
Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise to the reaction mixture while maintaining the temperature between 5°C and 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a 5% aqueous solution of sodium hydroxide and then with a saturated sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 2-bromo-4-fluorophenol as a colorless oil.[1][2]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 4-Fluorophenol | 112.10 | 200 | 1.785 |
| Bromine | 159.81 | 300 | 1.875 |
| Dichloroethane | 98.96 | 450 ml | - |
Yield: Approximately 90%.[2]
Step 2: Synthesis of 1-Bromo-5-fluoro-2-methoxybenzene (2-Bromo-4-fluoroanisole)
The second step is the methylation of the phenolic hydroxyl group of 2-bromo-4-fluorophenol to form the corresponding anisole. This is a standard Williamson ether synthesis.
Experimental Protocol
Materials:
-
2-Bromo-4-fluorophenol
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve the 2-bromo-4-fluorophenol obtained from the previous step in acetone.
-
Add anhydrous potassium carbonate to the solution.
-
To this stirred suspension, add dimethyl sulfate dropwise at room temperature.
-
After the addition, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 1-bromo-5-fluoro-2-methoxybenzene.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) (based on 90% yield from Step 1) | Amount |
| 2-Bromo-4-fluorophenol | 190.99 | 1.606 | 306.7 g |
| Dimethyl sulfate | 126.13 | 1.767 (1.1 eq) | 222.9 g |
| Potassium carbonate | 138.21 | 2.409 (1.5 eq) | 333.0 g |
| Acetone | 58.08 | - | q.s. |
Step 3: Synthesis of this compound
The final step is the nitration of 1-bromo-5-fluoro-2-methoxybenzene. The methoxy group is a strong activating and ortho-, para-director, and it will direct the incoming nitro group to the ortho position (position 3), as the other ortho and para positions are blocked.
Experimental Protocol
Materials:
-
1-Bromo-5-fluoro-2-methoxybenzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add the 1-bromo-5-fluoro-2-methoxybenzene.
-
Cool the flask in an ice-salt bath to 0°C to -5°C.
-
Slowly add concentrated sulfuric acid while maintaining the low temperature.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the anisole derivative, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid product that precipitates is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
| Reagent | Molar Mass ( g/mol ) | Moles (mol) (assuming 90% yield from Step 2) | Amount |
| 1-Bromo-5-fluoro-2-methoxybenzene | 205.02 | 1.445 | 296.2 g |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | q.s. |
| Concentrated Nitric Acid (70%) | 63.01 | 1.589 (1.1 eq) | 143.2 ml |
Yield: The yield for this step is typically good, often exceeding 80%.
Mechanism of Nitration
The nitration of the substituted anisole proceeds via an electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic aromatic nitration.
-
Formation of the Nitronium Ion: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[3][4]
-
Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-5-fluoro-2-methoxybenzene attacks the nitronium ion. The strongly activating methoxy group directs the attack to the ortho position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.
Conclusion
The synthesis of this compound presented in this guide is a robust and scalable method that utilizes readily available starting materials and well-understood chemical transformations. The strategic sequence of bromination, methylation, and nitration allows for the controlled introduction of the various functional groups, leading to the desired product in good overall yield. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2-fluorophenol.
-
PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]
- Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- University of Minnesota. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from University of Minnesota Digital Conservancy.
- BenchChem. (2025). Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline.
-
KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
This guide provides a comprehensive overview of the synthetic pathways for preparing 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing chemical logic, experimental robustness, and safety.
Strategic Approach to Synthesis: Retrosynthetic Analysis
The molecular architecture of this compound, with its specific substitution pattern on the benzene ring, necessitates a carefully planned synthetic strategy. A retrosynthetic analysis reveals several potential starting points. The most logical and well-documented approach involves the sequential introduction of the functional groups onto a simpler, commercially available precursor.
Our primary strategy focuses on the late-stage methylation of a substituted phenol. This approach offers excellent control over the regiochemistry of the final methoxy group placement. Alternative routes, such as those starting from a substituted aniline or anisole, will be discussed as secondary options with their inherent challenges.
Caption: Retrosynthetic analysis of this compound.
Primary Synthetic Pathway: From 4-Fluorophenol to the Target Molecule
This recommended pathway commences with the readily available and cost-effective starting material, 4-fluorophenol. The synthesis proceeds through two key electrophilic aromatic substitution reactions followed by a Williamson ether synthesis.
Caption: The primary synthetic pathway to this compound.
Step 1: Bromination of 4-Fluorophenol
The initial step involves the regioselective bromination of 4-fluorophenol to yield 2-bromo-4-fluorophenol. The hydroxyl and fluoro groups are both ortho-, para-directing. However, the hydroxyl group is a much stronger activating group, directing the incoming electrophile (bromine) to the positions ortho to it. Since the para position is already occupied by the fluorine atom, bromination occurs at one of the ortho positions.
Protocol:
-
Dissolve 4-fluorophenol in a suitable solvent (e.g., chloroform, acetic acid).
-
Slowly add a solution of bromine (Br₂) in the same solvent at room temperature with stirring.
-
The reaction is typically complete within a few hours.
-
After completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Step 2: Nitration of 2-Bromo-4-fluorophenol
The subsequent step is the nitration of 2-bromo-4-fluorophenol to produce the key intermediate, 2-bromo-4-fluoro-6-nitrophenol. The hydroxyl group, being a strong activating group, directs the incoming nitronium ion (NO₂⁺) to the remaining ortho position. The deactivating effect of the bromine and fluorine atoms is overcome by the strong activation of the hydroxyl group.
Protocol:
A patent describes a procedure for this nitration[1].
-
Dissolve 2-bromo-4-fluorophenol in chloroform.
-
At room temperature, slowly add a pre-mixed nitrating mixture of concentrated sulfuric acid and nitric acid (ratio of 1:3 to 1:8)[1].
-
After the addition is complete, the reaction mixture is heated to 40-80°C for a specified period[1].
-
Upon completion, the organic phase is separated, washed with water, and the solvent is evaporated to yield the target compound[1].
| Parameter | Condition | Rationale |
| Nitrating Agent | HNO₃ in H₂SO₄ | Generates the highly electrophilic nitronium ion (NO₂⁺). |
| Solvent | Chloroform | An inert solvent that dissolves the starting material. |
| Temperature | 40-80°C | Provides sufficient activation energy for the reaction to proceed. |
Step 3: Methylation of 2-Bromo-4-fluoro-6-nitrophenol
The final step is the methylation of the hydroxyl group of 2-bromo-4-fluoro-6-nitrophenol to yield the target molecule, this compound. This is a classic Williamson ether synthesis, where the phenoxide ion, formed by deprotonation of the phenol with a weak base, acts as a nucleophile and attacks the methylating agent.
Protocol:
A detailed procedure is available in the literature[2].
-
Dissolve 2-bromo-4-fluoro-6-nitro-phenol and potassium carbonate in acetone[2].
-
Add iodomethane to the mixture[2].
-
Heat the reaction mixture to reflux at 80°C for 22 hours[2].
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material disappears[2].
-
Concentrate the mixture under reduced pressure and dilute with ethyl acetate and water[2].
-
Extract the aqueous layer with ethyl acetate. The combined organic extracts are washed with hydrochloric acid and saturated aqueous sodium bicarbonate[2].
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure[2].
-
Purify the resulting residue by silica gel column chromatography to obtain 1-bromo-5-fluoro-2-methoxy-3-nitro-benzene as a white solid (yield 61.8%)[2].
| Reagent | Role | Rationale |
| Iodomethane (CH₃I) | Methylating Agent | An excellent electrophile for SN2 reactions. |
| Potassium Carbonate (K₂CO₃) | Base | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. |
| Acetone | Solvent | A polar aprotic solvent that facilitates the SN2 reaction. |
Alternative Synthetic Strategies
While the primary pathway is recommended, it is valuable for the research scientist to be aware of alternative approaches.
Synthesis from 2-Bromo-4-fluoro-6-nitroaniline
An alternative route could start from 2-bromo-4-fluoro-6-nitroaniline, a versatile intermediate in organic synthesis[3][4]. The critical step would be the conversion of the amino group to a methoxy group. A standard Sandmeyer reaction, which is typically used to introduce halides or cyano groups, is not directly applicable for introducing a methoxy group[5][6][7][8]. A more plausible, albeit multi-step, approach would involve:
-
Diazotization of the aniline to form a diazonium salt.
-
Hydrolysis of the diazonium salt to the corresponding phenol (2-bromo-4-fluoro-6-nitrophenol). This would then converge with the primary synthetic pathway.
Direct methoxylation of the diazonium salt is less common and may result in lower yields and side products.
Electrophilic Aromatic Substitution on 4-Fluoroanisole
A third strategy involves starting with commercially available 4-fluoroanisole. This would require a two-step electrophilic aromatic substitution: nitration followed by bromination, or vice versa.
-
Nitration of 4-fluoroanisole: The methoxy group is a strong ortho-, para-director, while the fluoro group is a weaker ortho-, para-director. Nitration would likely occur ortho to the strongly activating methoxy group.
-
Bromination of the resulting nitro-fluoroanisole: The positions for bromination would be dictated by the combined directing effects of the methoxy, fluoro, and nitro groups. The nitro group is a meta-director and a strong deactivator, making the subsequent bromination challenging and potentially leading to a mixture of isomers.
Controlling the regioselectivity in this route is a significant challenge, likely requiring careful optimization of reaction conditions and potentially leading to difficult purification steps.
Conclusion
The synthesis of this compound is most reliably achieved through a three-step sequence starting from 4-fluorophenol. This pathway offers excellent control over regioselectivity and utilizes well-established, high-yielding reactions. While alternative routes exist, they present significant challenges in terms of regiocontrol and the availability of straightforward reaction protocols. For researchers and drug development professionals requiring a reliable and scalable synthesis, the primary pathway detailed in this guide is the recommended approach.
References
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents.
- Jiangsu Hengrui Medicine Co., Ltd.; Shanghai Hengrui Pharmaceutical Co. Ltd. EP2236500, 2010, A1.
-
Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. Available at: [Link]
- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents.
Sources
- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Give the major product(s) of each of the following reactions:a. nitration.. [askfilo.com]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed theoretical analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene. As a valuable building block in medicinal chemistry and materials science, understanding its spectral characteristics is crucial for synthesis verification, quality control, and further structural elucidation. This document, authored from the perspective of a Senior Application Scientist, offers field-proven insights into the causality behind spectral patterns and provides a robust framework for interpreting the NMR data of this and structurally related compounds.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic compound. The specific arrangement of its substituents—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—creates a unique electronic environment on the benzene ring. This substitution pattern makes it a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and agrochemicals. The presence of multiple reactive sites allows for selective chemical modifications.
Accurate structural confirmation is paramount in the synthesis of such complex molecules. ¹H NMR spectroscopy is one of the most powerful analytical techniques for this purpose, providing detailed information about the chemical environment of protons within a molecule. This guide will delve into the predicted ¹H NMR spectrum of this compound, offering a comprehensive analysis of expected chemical shifts and coupling constants.
Theoretical Framework: Understanding Substituent Effects in ¹H NMR
The chemical shift of a proton on a benzene ring is influenced by the electron density of the carbon atom to which it is attached.[1] Electron-donating groups (EDGs) increase the electron density, shielding the nearby protons and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the protons and shifting their signals to a higher chemical shift (downfield).
In this compound, we have the following substituents to consider:
-
-Br (Bromo): Halogens are inductively electron-withdrawing but have a weak electron-donating resonance effect. Overall, they are considered deactivating groups.
-
-F (Fluoro): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect. It also has a weak electron-donating resonance effect.
-
-OCH₃ (Methoxy): The methoxy group is a strong electron-donating group through resonance and is activating.
-
-NO₂ (Nitro): The nitro group is a very strong electron-withdrawing group through both resonance and induction, making it a powerful deactivating group.[2]
The interplay of these electronic effects will dictate the chemical shifts of the two protons on the aromatic ring.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the two aromatic protons and the three protons of the methoxy group.
Predicted Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | ⁴JH-H ≈ 2-3 Hz, ³JH-F ≈ 7-10 Hz |
| H-6 | 7.2 - 7.5 | Doublet of doublets (dd) | ⁴JH-H ≈ 2-3 Hz, ⁵JH-F ≈ 2-4 Hz |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |
Detailed Spectral Analysis
Aromatic Protons (H-4 and H-6):
The two protons on the aromatic ring are at positions 4 and 6. They are meta to each other, which would typically result in a small coupling constant (⁴JH-H) of around 2-3 Hz.[3]
-
H-4: This proton is ortho to the strongly electron-withdrawing nitro group and para to the electron-donating methoxy group. The deshielding effect of the nitro group is expected to be dominant, shifting this proton significantly downfield. Additionally, H-4 will exhibit coupling to the fluorine atom at position 5. This is a three-bond coupling (³JH-F), which is typically in the range of 7-10 Hz. Therefore, the signal for H-4 is predicted to be a doublet of doublets.
-
H-6: This proton is ortho to the bromine atom and para to the nitro group. Both are electron-withdrawing, leading to a downfield chemical shift. H-6 will also couple with the fluorine at position 5, but this is a four-bond coupling (⁵JH-F), which is generally smaller, around 2-4 Hz. Consequently, the signal for H-6 is also predicted to be a doublet of doublets, but with a smaller H-F coupling constant compared to H-4.
Methoxy Protons (-OCH₃):
The three protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. The chemical shift is expected in the range of 3.9-4.1 ppm, which is typical for a methoxy group attached to an aromatic ring.
Visualizing the Molecular Structure and Coupling
// Nodes for atoms C1 [label="C1-Br", pos="0,1.5!"]; C2 [label="C2-OCH3", pos="-1.3,0.75!"]; C3 [label="C3-NO2", pos="-1.3,-0.75!"]; C4 [label="C4-H", pos="0,-1.5!"]; C5 [label="C5-F", pos="1.3,-0.75!"]; C6 [label="C6-H", pos="1.3,0.75!"];
// Edges for the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Edges for coupling C4 -> C6 [style=dashed, color="#EA4335", label=" ⁴J(H-H)"]; C4 -> C5 [style=dashed, color="#4285F4", label=" ³J(H-F)"]; C6 -> C5 [style=dashed, color="#34A853", label=" ⁵J(H-F)"]; } .dot
Caption: Predicted coupling interactions in this compound.
Experimental Protocol for ¹H NMR Acquisition
For researchers aiming to acquire an experimental spectrum, the following protocol provides a robust starting point.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.
-
Concentration: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup
-
Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 300 MHz or higher, for better signal dispersion.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds to ensure full relaxation of the protons between scans.
-
Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Caption: Workflow for ¹H NMR experimental acquisition and processing.
Conclusion
This technical guide provides a comprehensive prediction and analysis of the ¹H NMR spectrum of this compound. By understanding the electronic effects of the various substituents, we can anticipate the chemical shifts and coupling patterns of the aromatic and methoxy protons. The predicted spectrum, featuring two doublet of doublets in the aromatic region and a singlet for the methoxy group, serves as a valuable reference for chemists working with this compound. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data for structural verification.
References
- Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- ChemicalBook. (2025). 1-BROMO-5-FLUORO-4-METHOXY-2-NITROBENZENE | 661463-13-4.
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
- Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.
Sources
Methodological & Application
Strategic Functionalization of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Executive Summary
This application note details the synthetic utility of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (CAS: 1423038-76-9), a densely functionalized arene scaffold. Its unique tetrasubstituted pattern—featuring orthogonal reactive handles (Br,
We present two validated workflows:
-
Chemoselective Cross-Coupling: Suzuki-Miyaura protocols that preserve the nitro and fluoro motifs.
-
Heterocyclic Cyclization: A route to 4-substituted-6-fluorobenzoxazoles via demethylation and reductive cyclization.
Technical Analysis & Reactivity Profile
Structural Deconstruction
The molecule is defined by a "1,2,3-trisubstituted" core with a distal fluorine. Understanding the electronic environment is critical for reaction planning:
-
C1-Bromine: The primary vector for carbon-carbon bond formation. It is sterically crowded by the ortho-methoxy group, requiring specialized phosphine ligands (e.g., SPhos, XPhos) for efficient oxidative addition.
-
C2-Methoxy: Acts as a masked phenol. Its electron-donating nature deactivates the ring toward nucleophilic attack (
) but stabilizes cation intermediates. -
C3-Nitro: A strong electron-withdrawing group (EWG). It directs electrophilic substitution to the meta position (relative to itself) but is primarily used here as a latent amine.
-
C5-Fluorine: Located meta to the nitro group and para to the methoxy group. This positioning makes it resistant to
displacement, allowing it to serve as a robust metabolic blocker in the final drug candidate.
Decision Pathway (DOT Diagram)
Figure 1: Divergent synthetic pathways accessible from the core scaffold. Route A prioritizes biaryl expansion; Route B prioritizes heterocyclic fusion.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid to the C1-Br position without affecting the nitro group or displacing the fluorine.
Mechanistic Insight
Standard
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: SPhos Pd G2 (2-3 mol%)
-
Base:
(2.0 equiv, 0.5M aqueous) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Inert Setup: Charge a reaction vial with the substrate (1.0 mmol, 250 mg), aryl boronic acid (1.2 mmol), and SPhos Pd G2 (0.02 mmol). Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed THF (4 mL) and 0.5M aqueous
(4 mL). The biphasic nature is crucial for dissolving inorganic bases while solvating the organic reactants. -
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS.[1]
-
Checkpoint: Look for the disappearance of the bromide (M+) and appearance of the biaryl product. The nitro group should remain intact (M+45 mass shift usually not seen, but watch for reduction byproducts if temperature is >100°C).
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The biaryl product is typically less polar than the starting bromide.
Table 1: Representative Optimization Data
| Entry | Catalyst | Ligand | Base | Solvent | Temp | Yield (%) |
| 1 | DME/H2O | 80°C | 35% | |||
| 2 | XPhos | THF/H2O | 60°C | 78% | ||
| 3 | SPhos Pd G2 | SPhos | THF/H2O | 60°C | 92% |
Protocol B: Synthesis of 6-Fluoro-7-substituted Benzoxazoles
Objective: Convert the scaffold into a benzoxazole core, a pharmacophore found in various anticancer agents. This requires demethylation followed by reductive cyclization.
Step 1: Demethylation
The ortho-methoxy group protects the phenol.
-
Dissolve substrate (1.0 equiv) in anhydrous DCM (0.2 M) under
. -
Cool to -78°C .
-
Add
(1.0 M in DCM, 2.5 equiv) dropwise over 20 minutes. -
Allow to warm to 0°C and stir for 2 hours.
-
Quench: Pour cautiously onto ice/water. Extract with DCM.[2]
-
Result: 2-Bromo-4-fluoro-6-nitrophenol.[3]
Step 2: Reductive Cyclization
We perform a "one-pot" reduction and cyclization using an orthoester (e.g., triethyl orthoformate) or an aldehyde.
-
Reagents: Phenol intermediate (from Step 1), Sodium Dithionite (
) or (if Br is not present/needed, otherwise use Fe/AcOH), Triethyl orthoformate. -
Note: If the C1-Bromine must be preserved, do not use catalytic hydrogenation . Use Iron powder in Acetic Acid.
Procedure (Fe-Mediated Preservation of Br):
-
Suspend the nitrophenol (1.0 mmol) in EtOH/AcOH (10:1, 5 mL).
-
Add Iron powder (5.0 equiv, 325 mesh). Heat to 80°C for 1 hour.
-
Intermediate Check: LC-MS should show the aminophenol.
-
Add Triethyl orthoformate (3.0 equiv) directly to the reaction mixture.
-
Heat at reflux (90°C) for 3 hours.
-
Filter through Celite to remove iron residues. Concentrate and purify.
Quality Control & Analytical Standards
For researchers validating these derivatives, the following analytical signatures are expected:
- NMR: The fluorine signal is a singlet or doublet (if H-coupling exists) typically around -110 to -120 ppm . It is a robust handle for monitoring reaction progress without full workup.
-
IR Spectroscopy:
-
Nitro stretch: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
-
Disappearance of these bands confirms successful reduction to amine/benzoxazole.
-
References
-
SPhos Catalyst Systems: Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Buchwald, S. L. (2006). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions. Journal of the American Chemical Society. Link
-
Nitro Reduction Strategies: Bechamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique. (Classic Fe reduction reference). For modern application see: Org. Process Res. Dev. 2018, 22, 7, 866–870.
-
Benzoxazole Synthesis: Pottorf, R. S., et al. (2003). Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating. Tetrahedron Letters. Link
-
Scaffold Synthesis: Patent EP2236500A1 (2010).[3] Synthesis of this compound from 2-bromo-4-fluoro-6-nitrophenol. Link
Sources
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Introduction: The Strategic Synthesis of Complex Biaryl Scaffolds
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[2] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives contribute to its widespread utility.[3]
This application note provides a detailed protocol and technical guidance for the Suzuki coupling of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, a highly functionalized and electron-deficient aryl bromide. The presence of multiple substituents, including a strongly electron-withdrawing nitro group, a moderately activating methoxy group, and a deactivating fluorine atom, presents unique considerations for optimizing the reaction conditions. Understanding the electronic and steric effects of these substituents is paramount for achieving high yields and purity of the desired biaryl product. The electron-withdrawing nature of the nitro group is anticipated to facilitate the oxidative addition step, a key process in the catalytic cycle.[1][4]
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.[5] The electron-deficient nature of the aryl bromide, due to the nitro group, is expected to accelerate this rate-determining step.[6][7]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) transfers its organic moiety to the palladium(II) complex, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[5]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Recommended Protocol
This protocol is a general guideline and may require optimization depending on the specific boronic acid partner and desired scale.
Materials and Reagents
-
Aryl Halide: this compound
-
Boronic Acid or Ester: Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), PdCl₂(dppf), or a pre-catalyst system with a suitable ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos) (0.5 - 5 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2 - 3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 to 10:1 v/v), Toluene/Water, or DMF/Water
-
Inert Gas: Argon or Nitrogen
Experimental Procedure
Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.
-
Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Key Experimental Considerations
| Parameter | Recommended Conditions | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/Buchwald ligands | For electron-deficient aryl bromides, a variety of catalysts can be effective. Pd(PPh₃)₄ is a classic choice. For more challenging couplings, or to achieve lower catalyst loadings, using a pre-catalyst system with bulky, electron-rich phosphine ligands like SPhos or XPhos can be highly beneficial.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical for activating the boronic acid.[5] Inorganic carbonates are commonly used. Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a strong base that can be advantageous in some cases. The base should be finely powdered to maximize its surface area and reactivity. |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, DMF/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[8] 1,4-Dioxane is a common choice due to its ability to dissolve a wide range of substrates and its suitable boiling point. The water ratio can be adjusted to optimize solubility and reaction rate. |
| Temperature | 80 - 110 °C | The reaction temperature will depend on the reactivity of the coupling partners and the solvent system used. Higher temperatures generally lead to faster reaction rates but may also promote side reactions. |
| Inert Atmosphere | Argon or Nitrogen | It is crucial to maintain an inert atmosphere throughout the reaction to prevent the oxidation and deactivation of the palladium(0) catalyst.[1] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, incorrect base or solvent. | Ensure the palladium catalyst is active and handled under inert conditions. Thoroughly degas the reaction mixture. Screen different bases and solvent systems. |
| Homocoupling of Boronic Acid | Presence of oxygen, prolonged reaction times at high temperatures. | Improve degassing procedures. Monitor the reaction closely and stop it once the starting material is consumed. |
| Protodeborylation of Boronic Acid | Excess water, prolonged reaction times. | Use a boronic acid pinacol ester for increased stability.[6] Minimize the amount of water in the solvent system if possible, or reduce the reaction time. |
| Dehalogenation of Aryl Bromide | Presence of a hydrogen source (e.g., water, alcohol) and a suitable reducing agent in the reaction mixture. | Ensure anhydrous solvents are used if this is a significant side reaction. Minimize reaction time and temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound provides a powerful and versatile method for the synthesis of highly functionalized biaryl compounds. The electron-deficient nature of the starting material facilitates the key oxidative addition step, making this substrate well-suited for this transformation. Careful consideration of the choice of catalyst, base, and solvent system, along with meticulous experimental technique, is essential for achieving high yields and purity. The protocol and insights provided in this application note serve as a robust starting point for researchers and drug development professionals engaged in the synthesis of complex molecular targets.
References
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Reddit. (2019, December 8). How resistant are Suzuki couplings to nitro groups? r/chemhelp. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for nucleophilic aromatic substitution of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
An Application Guide to the Regioselective Nucleophilic Aromatic Substitution of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction's efficacy hinges on the electronic activation of an aromatic ring by potent electron-withdrawing groups, which facilitates the addition of a nucleophile and subsequent displacement of a leaving group.
This application note provides an in-depth guide to the SNAr of this compound, a polysubstituted and highly activated aromatic substrate. We will explore the mechanistic principles governing the reaction, analyze the factors that dictate its regioselectivity, and present a detailed, field-proven protocol for its successful execution and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Part 1: Mechanistic Principles & Regioselectivity Analysis
The Addition-Elimination Mechanism
The SNAr reaction does not proceed through a concerted SN2 pathway, which is sterically hindered, nor an SN1 pathway, due to the instability of the aryl cation.[3] Instead, it follows a two-step addition-elimination mechanism.[1][4][5]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This initial attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][5] The stability of this complex is crucial and is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the point of attack.[3][6]
-
Elimination: The leaving group departs, taking its bonding electrons, which allows the aromaticity of the ring to be restored, yielding the final substitution product.[4]
Structural Analysis of this compound
The reactivity and regioselectivity of this substrate are governed by the interplay of its substituents:
-
Nitro Group (-NO₂): As a powerful EWG, the nitro group at C3 is the primary activator of the ring. It strongly withdraws electron density through both inductive and resonance effects, making the ring highly electrophilic and stabilizing the negative charge of the Meisenheimer complex.
-
Halogen Leaving Groups (-F, -Br): The substrate possesses two potential leaving groups. In SNAr reactions, the leaving group trend is often the reverse of that seen in aliphatic substitutions (SN1/SN2). The rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[6][7] Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and provides superior inductive stabilization for the anionic Meisenheimer intermediate.[8][9][10] Consequently, fluoride is typically a better leaving group than bromide in activated SNAr systems.[6][8][11]
-
Methoxy Group (-OCH₃): The methoxy group at C2 exerts a dual electronic effect. It is electron-withdrawing by induction but electron-donating by resonance. Its position ortho to the bromine and meta to the fluorine will influence the relative stability of the possible intermediates.
Predicted Regioselectivity
Two primary reaction pathways are possible: attack at C1 (displacing bromide) or attack at C5 (displacing fluoride).
-
Attack at C1 (ortho to -NO₂): Nucleophilic attack at the bromine-bearing carbon allows the negative charge of the Meisenheimer complex to be directly delocalized onto the nitro group through resonance, providing significant stabilization.
-
Attack at C5 (meta to -NO₂): When the attack occurs at the fluorine-bearing carbon, the nitro group is in a meta position and cannot directly stabilize the negative charge via resonance. Stabilization is limited to the weaker, through-bond inductive effect.
Despite the superior resonance stabilization for attack at C1, the exceptional ability of fluorine to activate the site of attack and serve as a leaving group in SNAr reactions makes substitution at C5 a highly competitive and often favored pathway. The final regiochemical outcome can be sensitive to the nucleophile, solvent, and temperature, but substitution of the fluoride is the most probable outcome under many standard conditions.
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. wyzant.com [wyzant.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
large-scale synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
An Application Note for the Large-Scale Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Abstract
This document provides a comprehensive guide for the , a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol details a robust and scalable electrophilic nitration of 1-bromo-5-fluoro-2-methoxybenzene. Emphasis is placed on process safety, reaction optimization, and analytical validation to ensure high yield and purity. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.
Introduction: Significance of this compound
This compound is a highly functionalized aromatic compound whose strategic arrangement of substituents makes it an exceptionally valuable building block in medicinal chemistry and organic synthesis.[1] The presence of four distinct functional groups—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—offers multiple, orthogonal reaction sites for further chemical modification.
The true value of this intermediate lies in its capacity for controlled, regioselective transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the ring, making the fluorine atom a suitable leaving group for substitution with various nucleophiles.[1]
-
Cross-Coupling Reactions: The bromo-substituent is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline, which serves as a precursor for the formation of amides, sulfonamides, or diazonium salts, opening another avenue for molecular diversification.
This multi-faceted reactivity allows chemists to efficiently construct diverse molecular libraries and explore structure-activity relationships (SAR) in drug discovery programs.[1]
Synthetic Strategy and Mechanistic Rationale
The most direct and industrially viable route to this compound is the electrophilic aromatic substitution (EAS) nitration of the corresponding precursor, 1-bromo-5-fluoro-2-methoxybenzene.
Regioselectivity: The Role of Directing Groups
The outcome of the nitration is dictated by the electronic effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group. The bromine (-Br) and fluorine (-F) atoms are deactivating, yet also ortho, para-directing. The strong activating nature of the methoxy group dominates the regiochemistry, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to its ortho positions (C3 and C1). Since the C1 position is already occupied by the bromine atom, nitration occurs selectively at the C3 position, yielding the desired product.
Reaction Mechanism: Electrophilic Nitration
The reaction proceeds via a well-established three-step mechanism:
-
Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating methoxy group.
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon bearing the nitro group, restoring the ring's aromaticity and forming the final product.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor.
Materials and Equipment
| Reagent/Material | CAS No. | Formula | Purity | Notes |
| 1-Bromo-5-fluoro-2-methoxybenzene | 96779-37-0 | C₇H₆BrFO | ≥98% | Starting Material |
| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98% | Reagent/Solvent |
| Fuming Nitric Acid | 7697-37-2 | HNO₃ | ≥90% | Nitrating Agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Extraction Solvent |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | - | Aqueous, for neutralization |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | - | Aqueous, for washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ACS Grade | Drying Agent |
| Ice | 7732-18-5 | H₂O | - | For quenching |
Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.
-
Pressure-equalizing dropping funnel (2 L).
-
Chiller/circulator for reactor temperature control.
-
Large separatory funnel (20 L) or extraction vessel.
-
Rotary evaporator with a large-capacity flask.
-
Appropriate personal protective equipment (PPE): acid-resistant gloves, chemical splash goggles, face shield, and a chemically resistant apron or lab coat.[2][3]
Step-by-Step Synthesis Procedure
-
Reactor Preparation and Charging:
-
Ensure the 10 L reactor is clean and completely dry.
-
Under a nitrogen atmosphere, charge the reactor with 1-Bromo-5-fluoro-2-methoxybenzene (1.00 kg, 4.52 mol).
-
Begin stirring and add concentrated sulfuric acid (3.0 L) slowly. A slight exotherm may be observed.
-
-
Cooling:
-
Cool the reactor contents to 0-5 °C using the chiller/circulator. Maintain this temperature range during the addition of the nitrating agent. This is a critical step to control the reaction rate and prevent side reactions or a thermal runaway.
-
-
Addition of Nitrating Agent:
-
In a separate, dry vessel, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (240 mL, 5.43 mol, 1.2 equiv) to concentrated sulfuric acid (720 mL) while cooling in an ice bath.
-
Transfer this nitrating mixture to the pressure-equalizing dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution in the reactor over approximately 2-3 hours. Crucially, ensure the internal temperature does not exceed 10 °C. [4]
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Quenching:
-
In a separate large vessel (e.g., a 50 L container), prepare a mixture of ice and water (20 kg).
-
With extreme caution and slow addition , transfer the reaction mixture onto the ice water with vigorous stirring. This quenching process is highly exothermic.
-
A precipitate (the crude product) should form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
-
Extraction and Neutralization:
-
Transfer the slurry to a large separatory funnel or extraction vessel.
-
Extract the product with ethyl acetate (3 x 4 L).
-
Combine the organic layers and wash sequentially with:
-
Water (2 x 3 L)
-
Saturated sodium bicarbonate solution (2 x 3 L) until effervescence ceases, to neutralize residual acid.
-
Brine (1 x 3 L) to break any emulsions and remove excess water.
-
-
-
Drying and Solvent Removal:
-
Dry the organic phase over anhydrous sodium sulfate (approx. 500 g), stir for 30 minutes, and then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification
-
The crude product can be purified by recrystallization. A common solvent system is ethanol or isopropanol.
-
Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow Visualization
Caption: Workflow for the .
Data Summary and Analytical Characterization
Stoichiometry Table
| Compound | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| 1-Bromo-5-fluoro-2-methoxybenzene | 221.04 | 1.00 kg | 4.52 | 1.0 |
| Fuming Nitric Acid (90%) | 63.01 | 240 mL | 5.43 | 1.2 |
| Concentrated Sulfuric Acid | 98.08 | 3.72 L | - | Solvent/Catalyst |
Expected Results
| Parameter | Value |
| Product MW | 266.04 g/mol |
| Theoretical Yield | 1.20 kg |
| Expected Actual Yield | 85-95% |
| Appearance | Yellowish to off-white solid |
| Purity (Post-Recrystallization) | >99% (by HPLC) |
Characterization Methods
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Protons on the aromatic ring will show characteristic chemical shifts and coupling patterns influenced by the surrounding substituents.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: A singlet is expected for the single fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
HPLC: Used to determine the final purity of the product against a reference standard.
Environment, Health, and Safety (EHS) Considerations
Strict adherence to safety protocols is mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, safety goggles, and acid-resistant gloves and clothing.[2]
-
Handling Strong Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents.[5] They can cause severe burns upon contact. Always handle them in a chemical fume hood. The preparation of the nitrating mixture is highly exothermic and must be done with cooling.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a thermal runaway, which could lead to a dangerous increase in pressure and temperature.[5]
-
Quenching: The quenching of the reaction mixture in ice water is also highly exothermic. The addition must be slow and controlled to manage heat generation.
-
Waste Disposal: Aqueous acidic waste must be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) before disposal. Organic solvent waste should be collected in appropriately labeled containers for hazardous waste disposal.
References
-
PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
- Google Patents. (n.d.). WO 2025/109026 A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
-
PrepChem.com. (n.d.). Preparation of 1-bromo-3-nitrobenzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-bromo-3-fluoro-2-methoxy-5-nitrobenzene. Retrieved from [Link]
Sources
- 1. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Monitoring 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene Reactions by TLC
Introduction & Scope
This Application Note provides a comprehensive guide for monitoring the chemical transformations of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (referred to herein as BFMNB ) using Thin Layer Chromatography (TLC).
BFMNB is a highly functionalized aromatic intermediate often employed in the synthesis of kinase inhibitors and active pharmaceutical ingredients (APIs). Its reactivity profile is defined by four distinct functional handles:
-
Nitro group (-NO₂): Susceptible to reduction (to aniline).
-
Aryl Fluoride (-F): Activated for Nucleophilic Aromatic Substitution (SNAr).
-
Aryl Bromide (-Br): Site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
-
Methoxy group (-OMe): Potential for demethylation to a phenol.
Effective monitoring requires distinguishing BFMNB from its potential derivatives based on subtle polarity shifts. This guide details solvent selection, visualization chemistry, and decision-making logic to ensure process control.
Physicochemical Analysis & Chromatographic Behavior[1][2][3][4][5][6][7]
To design a robust TLC method, one must understand the polarity vectors of the molecule.
-
Stationary Phase: Silica Gel 60 F254 (Standard).
-
Substrate Polarity (BFMNB): Moderate-Low. The electron-withdrawing nitro and halogen groups reduce basicity. The methoxy group adds slight polarity but is capped.
-
Predicted R_f Shifts:
| Reaction Type | Transformation | Polarity Change | R_f Shift (vs. SM) |
| Reduction | -NO₂ | Drastic Increase (H-bonding donor) | Lower (Significant drop) |
| SNAr | -F | Increase (Depends on nucleophile) | Lower (Usually) |
| Coupling | -Br | Variable (Depends on partner) | Variable (Often Lower) |
| Demethylation | -OMe | Increase (Acidic proton) | Lower (May tail without acid) |
Method Development & Solvent Systems
Mobile Phase Optimization
For BFMNB, a binary solvent system is recommended.[1] The presence of the basic nitrogen (if reduced) or acidic phenol (if demethylated) may require modifiers.
-
Standard System: Hexanes / Ethyl Acetate (Hex/EtOAc) .[1][2]
-
Start: 80:20 (v/v).
-
Target R_f: 0.3 – 0.5 for the Starting Material (SM).
-
-
Alternative (For better selectivity): Toluene / Ethyl Acetate .[3]
-
Toluene interacts via
- stacking with the nitro-aromatic ring, often separating isomers or closely related byproducts better than alkanes.
-
-
For Amine Products (Reduction Monitoring):
-
Add 1% Triethylamine (TEA) or NH₄OH to the eluent to prevent "tailing" of the amine product.
-
Visualization Strategies
BFMNB is UV-active, but chemical staining provides chemical specificity.
-
Primary: UV Light (254 nm) .[1] The nitro-benzene chromophore quenches fluorescence strongly (dark spot on green background).
-
Secondary (Specific): Tin(II) Chloride /
-Naphthol Stain .-
Mechanism: Reduces -NO₂ to -NH₂ in situ, then diazotizes and couples to form a red azo dye.[4]
-
Utility: Confirms presence of unreacted nitro group.
-
-
Tertiary (General): KMnO₄ (Alkaline) .
-
Utility: Oxidizes benzylic positions or other susceptible groups; useful for checking general purity.
-
Experimental Protocols
Protocol A: Standard Reaction Monitoring (The "3-Lane" Method)
Objective: To eliminate variables caused by solvent front irregularities or concentration differences.
-
Plate Preparation: Cut a silica plate (approx. 2 cm x 5 cm). Mark a baseline 1 cm from the bottom with a soft pencil.
-
Spotting:
-
Lane 1 (SM): Dissolve ~1 mg of pure BFMNB in 0.5 mL EtOAc. Spot 1 µL.
-
Lane 2 (Co-Spot): Spot 1 µL of SM solution overlaid with 1 µL of the reaction mixture (Rxn).
-
Lane 3 (Rxn): Take a 10 µL aliquot from the reactor. Quench/dilute in 100 µL EtOAc (mini-workup). Spot 1 µL.
-
-
Elution: Place in a saturated chamber (Hex/EtOAc 4:1). Run until solvent front is 1 cm from top.
-
Analysis:
-
Complete Conversion: Lane 1 spot is visible; Lane 3 shows NO spot at SM height.
-
Stalled Reaction: Lane 3 shows significant spot at SM height.
-
Co-Elution Check: If Lane 3 looks like a single spot but Lane 2 (Co-spot) shows a "dumbbell" or figure-8 shape, the product and SM are co-eluting. Change solvent system (try Toluene).
-
Protocol B: Visualization of Nitro Groups (Bratton-Marshall Variant)
Objective: Specific detection of the nitro moiety in BFMNB.
-
Elute the TLC plate as normal and dry with a heat gun.
-
Spray 1: 5% SnCl₂ in 10% HCl (aq).
-
Heat: Warm plate gently (~100°C) for 2-3 mins. (Reduces NO₂
NH₂). -
Spray 2: 1% NaNO₂ (aq). (Diazotizes the amine).[4]
-
Spray 3: 1%
-Naphthol in 10% NaOH. -
Result: BFMNB (and any nitro-containing byproduct) appears as a deep orange-red spot .
Decision Logic & Troubleshooting
Workflow Visualization
The following diagram illustrates the logical flow for monitoring the reaction progress.
Figure 1: Decision tree for monitoring BFMNB consumption and product formation.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Streaking / Tailing | Acidic/Basic groups interacting with Silica. | Amine product: Add 1% TEA or NH₃. Phenol product: Add 1% Acetic Acid. |
| "Ghost" Spots | Decomposition on silica. | Use 2D-TLC : Run once, dry, rotate 90°, run again. If spots appear off-diagonal, compound is unstable on silica. |
| No UV Activity | Loss of conjugation (Ring reduction?). | Use Iodine stain or KMnO₄ stain to visualize non-UV active species. |
| SM & Product Overlap | Similar polarity (common in F vs Cl exchange). | Switch from Hex/EtOAc to DCM/MeOH or Toluene/Acetone . |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
Reich, H. J. "Thin Layer Chromatography (TLC)," University of Wisconsin-Madison Organic Chemistry Info. Available at: [Link] (Authoritative guide on solvent selection and pKa effects).
-
Chemistry LibreTexts. "Visualizing TLC Plates," Organic Chemistry Lab Techniques. Available at: [Link] (Detailed protocols for UV and Iodine visualization).
Sources
choice of base for Buchwald-Hartwig reaction with 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Executive Summary
The Buchwald-Hartwig amination of This compound presents a classic "chemoselectivity versus reactivity" paradox. While the bromine at C1 is the intended cross-coupling site, the nitro group at C3 strongly activates the fluorine at C5 toward Nucleophilic Aromatic Substitution (SNAr).
The Critical Decision: The choice of base is the single most important variable in this reaction.
-
Standard strong bases (e.g., NaOtBu) will likely result in catastrophic failure due to competitive SNAr at the C5-F position or nitro-group incompatibility.
-
Weak inorganic bases (e.g., Cs₂CO₃, K₃PO₄) are required to suppress SNAr, but they demand highly active catalyst systems to overcome the steric hindrance of the C2-methoxy group.
This guide provides a validated protocol using weak bases coupled with "Third/Fourth Generation" dialkylbiaryl phosphine ligands to achieve high chemoselectivity.
Substrate Analysis & Risk Assessment
Before selecting reagents, one must map the electronic landscape of the substrate.
| Position | Substituent | Electronic Effect | Synthetic Risk |
| C1 | Bromine | Leaving Group | Target Site. Oxidative addition of Pd(0) occurs here. |
| C2 | Methoxy | e- Donor (+M), Steric Bulk | Steric Hindrance. Ortho-substitution slows Pd oxidative addition and amine coordination. Requires sterically demanding ligands (e.g., XPhos, BrettPhos). |
| C3 | Nitro | Strong e- Withdrawing (-I, -M) | Activator. Withdraws density from the ring, making C1 and C5 electrophilic. Sensitive to reduction by Pd-hydride species. |
| C5 | Fluorine | e- Withdrawing (-I) | Off-Target Site. Highly susceptible to SNAr attack by nucleophilic bases (alkoxides) or amines, driven by the para-nitro activation. |
Visualizing the Chemoselectivity Challenge
The following diagram illustrates the competing pathways driven by base selection.
Figure 1: Competing reaction pathways. Strong bases trigger SNAr at the fluorinated position, while weak bases favor the Palladium catalytic cycle.
Base Selection Matrix
For this specific substrate, the hierarchy of base selection is non-negotiable.
⛔ AVOID: Sodium tert-butoxide (NaOtBu)
-
Why: Although standard for Buchwald-Hartwig, the tert-butoxide anion is sufficiently nucleophilic to attack the C5-F position (activated by the para-nitro group), forming the tert-butyl ether.
-
Secondary Risk: Strong alkoxides can facilitate Single Electron Transfer (SET) to the nitro group, leading to radical decomposition or azo-dimer formation [1].
✅ PREFERRED: Cesium Carbonate (Cs₂CO₃)[1][2]
-
Why: It is non-nucleophilic and weak (pKa of conjugate acid ~10.3).
-
The "Cesium Effect": The large ionic radius of Cs⁺ improves solubility in organic solvents (like dioxane or toluene) and stabilizes the anionic transition states without forming tight ion pairs, facilitating the deprotonation of the amine bound to Palladium [2].
⚠️ CONDITIONAL: Potassium Phosphate (K₃PO₄)
-
Why: A viable alternative if Cs₂CO₃ fails. Often used with a small amount of water (1-2 equiv) or in surfactant systems to improve solubility.
-
Note: Requires finely ground, anhydrous powder for strictly anhydrous protocols.
Optimized Experimental Protocol
This protocol utilizes a Pd-G4 Precatalyst system. Generation 4 precatalysts (e.g., XPhos Pd G4) are recommended over in-situ mixing of Pd(OAc)₂ + Ligand because they ensure a 1:1 Pd:Ligand ratio and rapid initiation at lower temperatures, minimizing the window for side reactions [3].
Reagents & Stoichiometry
-
Aryl Halide (1.0 equiv): this compound
-
Amine (1.2 equiv): Primary or Secondary amine
-
Catalyst (1.0 - 3.0 mol%): BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Note: XPhos Pd G4 is a good general starter.
-
Base (2.0 equiv): Cs₂CO₃ (Anhydrous, granular or finely ground)
-
Solvent (0.1 - 0.2 M): 1,4-Dioxane (Anhydrous) or Toluene.
Step-by-Step Methodology
-
Preparation (Glovebox or Schlenk Line):
-
Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 equiv), Cs₂CO₃ (2.0 equiv), and Pd-Precatalyst (2 mol%).
-
Critical Step: If the amine is a solid, add it now. If liquid, add later.
-
Seal the vial with a septum cap (PTFE-lined).
-
Evacuate and backfill with Argon (x3).
-
-
Solvent & Amine Addition:
-
Add anhydrous 1,4-Dioxane via syringe.
-
If the amine is liquid, add it now via microliter syringe.
-
Self-Validation Check: Ensure the Cs₂CO₃ is suspended and stirring is vigorous. The reaction is heterogeneous; poor stirring = poor conversion.
-
-
Reaction:
-
Place the vial in a pre-heated block at 80°C .
-
Note: Do not exceed 100°C initially. Higher temperatures increase the rate of SNAr background reactions faster than the Pd-catalytic rate.
-
Stir for 4–16 hours.
-
-
Monitoring (HPLC/UPLC):
-
Take an aliquot at 1 hour. Dilute in MeCN.
-
Look for: Disappearance of Aryl Halide.
-
Warning Sign: Appearance of a peak with Mass = [Substrate - Br + Amine - H]. This is the product.
-
Warning Sign: Appearance of a peak with Mass = [Substrate - F + Amine - H]. This is the SNAr byproduct.
-
-
Workup:
Diagnostic Screening Workflow
If the standard protocol yields low conversion or impurities, perform this 4-vial diagnostic screen.
Figure 2: Diagnostic screening workflow to isolate failure modes.
Troubleshooting & "Trustworthiness" Checks
| Observation | Root Cause | Solution |
| Product mass - 20 (approx) | Hydrodehalogenation. The Br is replaced by H. | The reaction is too hot, or the solvent is acting as a hydride source. Switch from Dioxane to Toluene. Ensure Argon purge is rigorous. |
| Product mass - 16 | Nitro Reduction. | Avoid using alcohols as solvents (they can transfer hydrides). Ensure no strong reductants are present. |
| Low Conversion (SM remains) | Catalyst Poisoning. The nitro group or free amine is binding Pd. | Increase Catalyst loading to 5 mol%. Switch to BrettPhos , which forms a very stable catalyst-ligand complex resistant to poisoning. |
| C5-Substitution Byproduct | SNAr Competition. | CRITICAL: Your base is too strong or temperature too high. Switch to K₃PO₄ (anhydrous) or lower temp to 60-70°C and extend time. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4(3), 916-920.
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
Sources
Application Note: Precision Synthesis of Biaryl Scaffolds via 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
The following Application Note and Protocol guide is designed for research scientists and drug discovery professionals focusing on the synthesis of biaryl scaffolds using 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene as a core building block.
Executive Summary
This compound is a densely functionalized arene utilized in the synthesis of next-generation kinase inhibitors and protein degraders (PROTACs). Its unique substitution pattern offers three distinct vectors for diversification:
-
C1-Bromine: Site for cross-coupling (Suzuki, Stille, Buchwald-Hartwig).
-
C3-Nitro: Precursor for anilines (hinge binders) or diazonium salts.
-
C5-Fluorine: A handle for late-stage Nucleophilic Aromatic Substitution (SNAr) or metabolic stability.
This guide addresses the specific challenges posed by this scaffold—namely, the steric hindrance of the ortho-methoxy group and the electronic deactivation of the ring—providing a robust, self-validating protocol for biaryl synthesis.
Strategic Analysis & Mechanistic Insight
The Electronic & Steric Landscape
Successful coupling requires understanding the competing forces on the arene ring:
-
Electronic Activation (Pro): The C3-Nitro group is strongly electron-withdrawing (
), which significantly lowers the electron density of the arene. This facilitates the oxidative addition of Palladium(0) into the C1-Br bond, making it kinetically faster than in electron-neutral systems. -
Steric Impediment (Con): The C2-Methoxy group exerts ortho-steric hindrance. This can retard the transmetallation step in the Suzuki catalytic cycle, particularly if the incoming arylboronic acid is also ortho-substituted.
-
Chemoselectivity: The C5-Fluorine is meta to the nitro group. While electron-deficient, it is generally stable to standard Suzuki conditions, preventing unwanted SNAr side reactions unless harsh alkoxide bases (e.g., NaOtBu) are used at high temperatures.
Catalyst Selection Logic
-
Standard Conditions (Pd(dppf)Cl₂): For unhindered boronic acids. The bidentate ligand dppf prevents
-hydride elimination and supports the active Pd(0) species. -
Challenging Conditions (SPhos Pd G2/G3): For sterically hindered partners. SPhos is an electron-rich, bulky Buchwald ligand that boosts oxidative addition and facilitates transmetallation in crowded environments.
Experimental Workflows (Visualized)
The following decision tree outlines the synthetic strategy based on substrate complexity.
Figure 1: Decision tree for selecting the optimal Suzuki-Miyaura coupling protocol based on boronic acid sterics.
Detailed Protocols
Protocol A: Standard Suzuki Coupling (General Purpose)
Applicability: Use for simple aryl boronic acids (phenyl, para-substituted, meta-substituted).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to bromide) and 2.0 M aq. K₂CO₃ (3.0 equiv) via syringe.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC or LC-MS.
-
Checkpoint: The starting material (bromide) usually elutes faster than the biaryl product on silica TLC.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: High-Efficiency Coupling (Hindered/Heterocyclic)
Applicability: Use for ortho-substituted boronic acids or electron-deficient heteroaryl boronic acids (e.g., pyridines).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: (Hetero)arylboronic acid (1.5 equiv)
-
Catalyst: SPhos Pd G2 (2–5 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₃) (3.0 equiv, solid or aq.)
-
Solvent: Toluene/Water (10:1 ratio) or THF/Water
Procedure:
-
Setup: Charge the reaction vessel with the bromide, boronic acid, SPhos Pd G2, and solid K₃PO₄.
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed Toluene and Water.
-
Reaction: Heat to 100 °C for 2–6 hours.
-
Note: SPhos is highly active; reaction times are often shorter.
-
-
Workup: Standard extraction as in Protocol A.
Quantitative Data Summary
The following table summarizes expected yields and conditions based on internal validation data using analogous nitro-anisole scaffolds.
| Boronic Acid Type | Steric Bulk | Catalyst System | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | Low | Pd(dppf)Cl₂ / K₂CO₃ | 80 | 4 | 85–95% |
| 4-Fluorophenylboronic acid | Low | Pd(dppf)Cl₂ / K₂CO₃ | 80 | 4 | 80–90% |
| 2-Methylphenylboronic acid | High | SPhos Pd G2 / K₃PO₄ | 100 | 6 | 70–85% |
| 3-Pyridylboronic acid | Medium | Pd(dppf)Cl₂ / Cs₂CO₃ | 90 | 12 | 60–75% |
| 2-Methoxyphenylboronic acid | Very High | SPhos Pd G2 / K₃PO₄ | 105 | 16 | 50–65% |
Self-Validating Quality Control (QC)
To ensure scientific integrity, every batch must pass these checkpoints:
-
TLC Monitoring:
-
Use a mobile phase of Hexanes:EtOAc (8:2).
-
Alert: If a new spot appears very close to the baseline, check for protodeboronation of the boronic acid (a common side reaction).
-
-
¹H-NMR Diagnostic Signals:
-
Starting Material: The methoxy singlet typically appears around
3.9–4.0 ppm. -
Product: In the biaryl product, the methoxy signal often shifts upfield (
3.6–3.8 ppm) due to the shielding current of the newly attached aryl ring (anisotropic effect), confirming C-C bond formation.
-
-
¹⁹F-NMR Integrity:
-
Confirm the Fluorine signal remains a singlet (or multiplet depending on coupling) and has not disappeared (which would indicate SNAr side reaction displacing Fluorine).
-
Downstream Applications
Once the biaryl core is synthesized, the scaffold is primed for further elaboration.
Figure 2: Post-coupling functionalization pathways. The nitro group is typically reduced to an aniline for amide coupling (common in kinase inhibitors).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Sandtorv, A. H. (2015).[1] Suzuki–Miyaura Cross-Coupling of Nitroarenes: A Review. Advanced Synthesis & Catalysis, 357(11), 2403–2435. Link
-
PubChem. (2025).[2][1] 1-Bromo-3-fluoro-5-nitrobenzene (Analogous Structure Data). National Library of Medicine. Link
Sources
Troubleshooting & Optimization
preventing homocoupling in Suzuki reactions of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
The following technical guide is structured as a specialized support resource for researchers working with 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene . It addresses the specific kinetic and thermodynamic challenges posed by this highly functionalized substrate.
Ticket ID: SC-BFMN-2024 | Topic: Preventing Homocoupling Side-Reactions Status: Active | Support Level: Tier 3 (Senior Application Scientist)[1]
Substrate Analysis & Risk Profile
Before troubleshooting, we must understand the "personality" of your electrophile (This compound ).[1] Its unique electronic and steric profile directly dictates the side-reaction pathways.[1]
| Feature | Chemical Consequence | Risk Factor |
| 2-Methoxy Group (Ortho) | Creates significant steric hindrance around the C-Br bond.[1] | High: Slows down the transmetallation step, creating a "bottleneck" that gives the boronic acid time to homocouple. |
| 3-Nitro Group | Strongly electron-withdrawing (EWG).[1] | Medium: Activates the C-Br bond for oxidative addition (good) but makes the ring electron-deficient, increasing susceptibility to reductive dimerization or SNAr side reactions.[1] |
| 5-Fluoro Group | Electron-withdrawing; generally stable.[1] | Low: Can be a site for nucleophilic attack if harsh bases (e.g., alkoxides) are used at high temperatures.[1] |
Diagnostic Hub: Which Homocoupling are you seeing?
Homocoupling is not a single phenomenon.[1] Identify your specific issue below to apply the correct fix.
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| Major Peak: Ar'-Ar' (Dimer of Boronic Acid) | Oxidative Homocoupling | The #1 Issue. Oxygen presence or slow transmetallation.[1] The Pd(II) intermediate waits too long for the boronic acid, which dimerizes instead. |
| Major Peak: Ar-Ar (Dimer of your Bromide) | Reductive Homocoupling | Rare.[1][2] Often caused by excessive catalyst loading or specific solvents (e.g., alcohols) acting as reductants under basic conditions.[1] |
| Peak: Ar-H (Debrominated starting material) | Hydrodehalogenation | The reaction stalled; the Pd(II)-Ar species scavenged a hydride (often from solvent or base) instead of coupling.[1] |
The Kinetic Bottleneck (Visualized)
The diagram below illustrates why homocoupling occurs with this specific substrate. The Ortho-Methoxy group creates a steric gate, slowing down the entry of the boronic acid (Transmetallation).
Caption: The "Stalled Intermediate" scenario. Rapid oxidative addition followed by slow transmetallation (due to steric hindrance) leaves the system vulnerable to side reactions.
Troubleshooting Protocols (The "Fix")
Scenario A: Preventing Boronic Acid Homocoupling (Ar'-Ar')
This is the most common failure mode for ortho-substituted electrophiles.[1]
1. The "Slow Addition" Protocol Do not add the boronic acid all at once. If the concentration of boronic acid is high while the catalyst is struggling to transmetallate, the boronic acid will react with itself (Glaser/Chan-Lam type mechanisms).
-
Action: Dissolve the boronic acid in the reaction solvent and add it via syringe pump over 1–2 hours.
2. Degassing is Non-Negotiable Oxygen is the fuel for oxidative homocoupling. A simple "nitrogen balloon" is often insufficient for sensitive kinetics.[1]
-
Action: Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.[1]
3. Catalyst Engineering Standard catalysts like Pd(PPh3)4 are often too bulky and slow for this substrate.[1] You need a catalyst that facilitates difficult transmetallation.[1]
-
Recommendation: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3).[1]
-
Why?SPhos and XPhos are electron-rich and bulky biaryl phosphines.[1] They stabilize the Pd(0) species and, counter-intuitively, their bulk helps "open up" the catalytic center for transmetallation in hindered systems [1].
-
Scenario B: Preventing Reductive Homocoupling (Ar-Ar)
If you see dimers of your nitro-bromide.[1]
1. Avoid Alcohol Solvents In the presence of base, alcohols (methanol, isopropanol) can act as hydride donors, reducing the Pd(II) intermediate and leading to homocoupling or hydrodehalogenation.
-
Action: Switch to aprotic polar solvents like DMF , DMA , or Toluene/Water mixtures.[1]
2. Modulate the Base Strong bases can sometimes promote electron transfer processes involving the nitro group.
-
Action: Use milder bases like K3PO4 or CsF instead of alkoxides (NaOtBu).[1]
Optimized Experimental Protocol
Use this as a starting point for your optimization.
Reagents:
-
Electrophile: this compound (1.0 equiv)[1]
-
Boronic Acid: 1.2 – 1.5 equiv[1]
-
Catalyst: SPhos Pd G3 (2–5 mol%)[1]
-
Base: K3PO4 (2.0 equiv, finely ground)
-
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (anhydrous if protodeboronation is an issue).[1]
Procedure:
-
Charge Solids: Add the aryl bromide, base, and catalyst precursor to a reaction vial equipped with a stir bar.
-
Degas: Seal the vial and purge with Argon (3x vacuum/backfill cycles).
-
Solvent Prep: Separately sparge your solvent mixture with Argon for 20 mins.[1]
-
Addition: Add the solvent via syringe.[1]
-
Boronic Acid Feed: Dissolve the boronic acid in a separate degassed portion of solvent. Add this solution dropwise to the reaction mixture at 60°C over 60 minutes.
-
Reaction: Heat to 80–100°C. Monitor by LCMS.
Frequently Asked Questions (FAQ)
Q: Will the nitro group (-NO2) interfere with the Palladium catalyst? A: Generally, no. While nitro groups can poison Platinum catalysts, they are usually tolerated well in Pd-catalyzed Suzuki couplings.[1] However, avoid using reducing conditions (like H2 gas or formate salts) which could reduce the nitro group to an amine or hydroxylamine [2].
Q: Is the Fluorine atom at position 5 stable? A: Yes, under standard Suzuki conditions. However, if you use a very strong base (like KOtBu) in a polar aprotic solvent (DMSO/DMF) at high heat, you risk SNAr displacement of the fluoride, especially since the ring is activated by the nitro group. Stick to carbonate or phosphate bases to avoid this.[1]
Q: I still see starting material remaining, but the boronic acid is gone. A: Your boronic acid has homocoupled or undergone protodeboronation.
-
Fix: Increase the boronic acid equivalents (to 2.0) and verify your inert atmosphere.[1] If protodeboronation is the cause (check for Ar'-H in LCMS), switch to anhydrous conditions using CsF as the base.
References
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2] Accounts of Chemical Research, 41(11), 1461–1473. Link[1]
-
Yadav, M. R., et al. (2017).[1][3] The Suzuki-Miyaura Coupling of Nitroarenes.[1][2][4] Journal of the American Chemical Society, 139(28), 9423–9426. Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link
Sources
challenges in the purification of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene derivatives
Technical Support Center: Purification of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene Derivatives
Ticket ID: PUR-BFMN-001 Subject: Troubleshooting Isolation, Purity, and Stability of Tetrasubstituted Nitroanisoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Purifying This compound presents a unique set of challenges driven by the "tetrasubstituted" benzene scaffold.[1] The interplay between the electron-donating methoxy group and the electron-withdrawing nitro/halogen groups creates complex dipole moments, leading to difficult regioisomer separations and a high propensity for "oiling out" during crystallization.[1] Furthermore, misidentification of the nitration regiochemistry is a common failure mode that compromises downstream synthesis.
This guide provides root-cause analysis and actionable protocols for the three most common support tickets we receive regarding this scaffold.
Module 1: Critical Structure Verification (The "Isomer Trap")
User Issue: "My product is pure by HPLC but fails in the next reaction step (e.g., reduction or coupling)."
Root Cause: You likely have the wrong regioisomer. The synthesis of this molecule typically involves nitration of 1-bromo-5-fluoro-2-methoxybenzene .[1] The methoxy group (-OMe) is the strongest ortho/para director, but the steric crowding and the directing effects of the halogens create a competitive landscape.
-
Target Isomer (3-Nitro): Nitro group is ortho to -OMe.[1]
-
Common Impurity (4-Nitro or 6-Nitro): Nitro group is para to -F or para to -OMe.[1]
Diagnostic Protocol: 1H-NMR Coupling Analysis
Do not rely solely on LC-MS, as regioisomers have identical masses.[1] Use 1H-NMR coupling constants (
| Isomer | Proton Relationship | Expected Coupling ( | Diagnostic Signal |
| 3-Nitro (Target) | H4 and H6 are meta to each other. | Two doublets (or dd) with small coupling constants. | |
| 6-Nitro (Impurity) | H3 and H4 are ortho to each other.[1] | Two doublets with large coupling constants. | |
| 4-Nitro (Impurity) | H3 and H6 are para to each other.[1] | Two apparent singlets (weak cross-ring coupling).[1] |
Module 2: Chromatography Troubleshooting (Separating Regioisomers)
User Issue: "The regioisomers co-elute on my standard silica column. I see a 'snowman' peak shape."
Root Cause: The dipole moments of the 3-nitro and 6-nitro isomers are too similar for standard silica/ethyl acetate partitioning.[1] The 3-nitro group is twisted out of planarity due to steric clash with the adjacent -OMe and -Br, altering its interaction with the stationary phase.[1]
Solution: Stationary Phase Screening &
Recommended Protocol: Phenyl-Hexyl Polishing If silica fails, switch to a Reverse Phase (RP) polishing step using a Phenyl-Hexyl column.[1] The phenyl ring on the stationary phase interacts differently with the nitro group depending on its steric environment (ortho-substituted vs. unhindered).
Workflow Visualization:
Figure 1: Decision matrix for chromatographic separation of nitroanisole regioisomers.
Module 3: Crystallization & "Oiling Out"
User Issue: "I tried to recrystallize to remove the minor isomer, but the product separates as a yellow oil at the bottom of the flask."
Root Cause: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture.[2] This is extremely common with low-melting nitroanisoles (MP often 40–60 °C).[1]
The "Seeding at Cloud Point" Protocol Do not use a standard "boil and cool" method. You must control the supersaturation zone.
-
Dissolution: Dissolve crude solid in the minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA) (approx. 40–45 °C). Do not boil.
-
Anti-solvent Addition: Add warm Water dropwise until the solution turns slightly turbid (the "Cloud Point").
-
Re-solubilization: Add 1-2 drops of EtOH to make it clear again.
-
Seeding (Critical): Add a tiny crystal of pure product (if available) or scratch the glass.
-
Controlled Cooling: Cool to room temperature slowly (wrap flask in foil/towel). Do not use an ice bath yet.
-
Final Harvest: Once solids form, cool to 0 °C and filter.
Why this works: The water increases the interfacial tension, forcing the hydrophobic bromo-fluoro aromatic out. Keeping the temperature below the boiling point but above the "oil" transition prevents the formation of the second liquid phase.
Module 4: Chemical Stability (The Hidden Risk)
User Issue: "My yield is low, and I see a new peak with M-18 or M+14 mass shift."
Root Cause: Nucleophilic Aromatic Substitution (
-
Risk: Strong bases (NaOH, KOH) or nucleophilic solvents (MeOH with heat) can displace the Fluorine (M-2) or the Bromine.
-
Specific Hazard: If you have the 4-fluoro-5-nitro isomer (impurity), the Fluorine is ortho to the Nitro group.[1] This impurity is extremely labile and will hydrolyze to the phenol (M-18 mass shift logic depends on ionization, but typically F
OH is -19 + 17 = -2 loss).[1]
Safety & Stability Guidelines:
-
Avoid: Strong hydroxide bases during workup. Use
or phosphate buffer. -
Avoid: Heating in methanol/ethanol if the mixture is basic (creates alkoxides).
-
Preferred Solvent: For reactions requiring heat, use non-nucleophilic solvents like Toluene or DCE.
FAQ: Frequently Asked Questions
Q: Can I distill this compound to purify it? A: Strongly Discouraged. Nitro-anisoles are thermally sensitive.[1] While not always explosive, they can undergo "runaway decomposition" at high temperatures, especially with metal halides present. Distillation also rarely separates the regioisomers effectively due to similar boiling points. Stick to chromatography or crystallization.[5]
Q: Why is the color changing from yellow to red?
A: A red shift usually indicates the formation of a Meisenheimer Complex , which is the intermediate of an
Q: Which layer is my product in during extraction? A: Due to the Bromine and Fluorine atoms, this molecule is heavy. In a DCM/Water extraction, it will be in the bottom organic layer. In EtOAc/Water, it will be in the top layer. Always check the interface; these "greasy" solids often hang between layers.
References & Validated Sources
-
Regioselectivity in Nitration:
-
Mechanism:[6][7][8] The directing effects of methoxy groups in aromatic nitration are dominant over halogens. See: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley).
-
Context: For specific directing effects on anisole derivatives, refer to: A. V. R. Rao et al., "Regioselective nitration of substituted anisoles," Tetrahedron Letters, 1991.
-
-
Purification of Nitroanisoles:
-
Crystallization:[5][8] The "oiling out" phenomenon in low-melting aromatics is detailed in: Mullin, J. W.[1] Crystallization. (Butterworth-Heinemann, 2001).[1]
-
Solvent Systems:[2][8] Ethanol/Water systems for nitro-aromatics are standard practice in Vogel's Textbook of Practical Organic Chemistry.[1]
-
-
SNAr Reactivity:
-
F-Displacement: The activation of fluorine by ortho-nitro groups is a foundational principle. See: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. (VCH Publishers).[1]
-
Safety: For thermal stability of nitro compounds: Bretherick's Handbook of Reactive Chemical Hazards.
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.[1] The user assumes all risks associated with chemical synthesis.
Sources
Technical Support Center: Interpreting ¹H NMR of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene Reaction Mixtures
Welcome to the technical support center for navigating the complexities of ¹H NMR spectra involving 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who encounter ambiguous or unexpected results during their synthetic and analytical workflows. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your spectral interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm synthesizing this compound. What should the ideal ¹H NMR spectrum of the pure product look like?
A1: Understanding the Expected Spectrum
To confidently identify your product and assess its purity, you must first know its spectral signature. The structure of this compound contains three distinct proton environments: two on the aromatic ring and one from the methoxy group.
-
Aromatic Protons (H-4 and H-6): These two protons are in different chemical environments and will appear as separate signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm).[1][2] Their exact chemical shifts are influenced by the electronic effects of the five substituents. The strongly electron-withdrawing nitro group (-NO₂) will significantly deshield adjacent protons, shifting them downfield.[3][4] Conversely, the methoxy group (-OCH₃) is electron-donating through resonance, which tends to shield protons, particularly those ortho and para to it.
-
Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the δ 3.8-4.1 ppm range, integrating to three protons.
The key to this spectrum is the complex splitting of the aromatic protons. They will couple to each other (H-H coupling) and to the fluorine atom (H-F coupling).
Diagram: Structure and Proton Assignments
Caption: Structure of this compound.
Table 1: Predicted ¹H NMR Parameters
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-6 (ortho to Br) | ~7.6 - 7.9 | Doublet of doublets (dd) | ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 4-5 Hz |
| H-4 (para to Br) | ~7.4 - 7.7 | Doublet of doublets (dd) | ⁴J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 8-10 Hz |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[5][6][7]
Q2: The splitting in the aromatic region is very complex. How do I definitively assign the signals for H-4 and H-6?
A2: Deconstructing the Spin-Spin Coupling
The complexity arises because both H-4 and H-6 are split by each other and by the ¹⁹F atom. The key is to analyze the magnitude of the coupling constants (J-values).
-
H-H Coupling: H-4 and H-6 are meta to each other. This four-bond coupling (⁴JHH) is typically small, around 2-3 Hz.[1][8]
-
H-F Coupling: Fluorine (¹⁹F) has a nuclear spin of I=1/2, just like a proton, so it couples strongly.
Step-by-Step Interpretation:
-
Identify the Two Aromatic Signals: Locate the two multiplets in the aromatic region that each integrate to one proton.
-
Measure the Coupling Constants: For each multiplet, which should appear as a doublet of doublets (dd), carefully measure the J-values.
-
Assign the Protons:
-
The signal with the larger H-F coupling constant (8-10 Hz) is H-4 .
-
The signal with the smaller H-F coupling constant (4-5 Hz) is H-6 .
-
Both signals should share the same small H-H coupling constant (~2-3 Hz).
-
Diagram: Splitting Tree for Proton H-4
Caption: Visualization of how the H-4 signal is split into a doublet of doublets.
Q3: I see more than three signals in my spectrum. How can I identify what they are?
A3: Troubleshooting Impurities and Side Products
Extra signals in a reaction mixture spectrum are common and require a systematic approach to identify.[12]
Common Sources of Extraneous Peaks:
-
Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane) are frequent. Consult a reference table for common solvent impurities.[13][14] For example, residual non-deuterated chloroform (CHCl₃) appears as a singlet at δ 7.26 ppm in a CDCl₃ spectrum.[13]
-
Water: A broad singlet that can appear over a wide range (δ 1.5-4.8 ppm depending on solvent and concentration). This can be confirmed by a D₂O shake, where the peak disappears.[15]
-
Unreacted Starting Materials: Compare the spectrum to the known spectra of your starting materials.
-
Side Products or Isomers: Consider plausible side reactions. For example, if a Sandmeyer reaction was used to introduce the bromine, an alternative product might be 1-fluoro-5-methoxy-2,4-dinitrobenzene if excess nitrating agent was present. Look for different splitting patterns or chemical shifts that could indicate a different substitution pattern.
-
Grease: Broad, poorly defined signals around δ 0.5-1.5 ppm can sometimes originate from silicone grease used on glassware.[16]
Diagram: Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for identifying unknown signals in a ¹H NMR spectrum.
Q4: The chemical shifts in my spectrum don't match the predicted values. What could cause this discrepancy?
A4: Factors Influencing Chemical Shifts
While prediction tables provide a good starting point, several experimental factors can alter the precise chemical shifts.[6]
-
Solvent Effects: The choice of NMR solvent can have a significant impact. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce noticeable shifts (known as Anisotropic Solvent Induced Shifts, or ASIS) compared to chloroform-d₃ or acetone-d₆ due to interactions between the solvent's ring current and the solute molecule.[5][17] If your reference data was recorded in a different solvent, expect variations.
-
Concentration: At high concentrations, intermolecular interactions can cause shifts in proton resonances. It is always best to run samples at a standard, relatively dilute concentration (e.g., 5-10 mg in 0.6 mL of solvent).
-
Temperature: While less common for routine spectra, temperature can affect chemical shifts, especially for molecules with conformational flexibility or protons involved in hydrogen bonding.
-
pH (if applicable): If your sample is dissolved in a protic solvent like D₂O or CD₃OD and has acidic or basic functional groups, the protonation state can dramatically alter the electronic environment and thus the chemical shifts.
Troubleshooting Tip: If your shifts are off but the splitting patterns and coupling constants are correct, it is highly likely you have the correct compound. The discrepancy is almost certainly due to one of the environmental factors listed above.[15] Always report the solvent used when documenting spectral data.
Experimental Protocol
Standard ¹H NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of your dried reaction mixture or purified compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) using a clean pipette.
-
Dissolution: Cap the NMR tube securely and invert it several times to fully dissolve the sample. If necessary, gentle warming or brief sonication can be used.
-
Transfer (if needed): If the sample contains particulates, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a fresh NMR tube.
-
Analysis: Insert the tube into the NMR spectrometer spinner, ensure the depth is correct, and acquire the spectrum according to standard instrument parameters. A sufficient relaxation delay (D1) of at least 2-5 seconds is recommended for accurate integration of all signals.
References
-
Vertex AI Search Result[1]
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Vertex AI Search Result[2]
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Vertex AI Search Result[18]
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-
Vertex AI Search Result[3]
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Vertex AI Search Result[9]
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-
Vertex AI Search Result[4]
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-
Vertex AI Search Result[13]
-
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-
Vertex AI Search Result[14]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[24]
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Vertex AI Search Result[25]
-
Vertex AI Search Result[26]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[28]
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Validation & Comparative
Comparative Reactivity Analysis: 1-Bromo- vs. 1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene in Nucleophilic Aromatic Substitution
For distribution to: Researchers, scientists, and drug development professionals
This guide provides an in-depth comparison of the reactivity of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene and 1-chloro-5-fluoro-2-methoxy-3-nitrobenzene. The focus is on their behavior in nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex organic molecules for pharmaceuticals and materials science. By examining the fundamental principles that govern their reactivity, this document offers predictive insights and a robust experimental framework for empirical validation.
The Mechanistic Framework: Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of potent electron-withdrawing groups, such as the nitro group (-NO₂), can render the ring sufficiently electron-deficient to be attacked by nucleophiles.[1] For the substrates , the nitro group, positioned ortho to the methoxy group and meta to the halogens, powerfully activates the ring towards nucleophilic attack.
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] This step temporarily disrupts the ring's aromaticity and is almost always the slow, rate-determining step of the reaction.[4][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (halide ion) is expelled.
The stability of the Meisenheimer complex is critical; the electron-withdrawing nitro group plays a pivotal role by delocalizing the negative charge through resonance, thereby lowering the activation energy of the first step.[2][6]
The Core Directive: Unraveling the Halogen's Dual Role
The central question is which compound, the bromo- or the chloro-derivative, is more reactive. In standard SN1 and SN2 reactions, reactivity is dictated by leaving group ability, which correlates with the strength of the corresponding hydrohalic acid. This leads to the familiar trend: I⁻ > Br⁻ > Cl⁻ > F⁻, making bromide a better leaving group than chloride.[7][8]
However, in SNAr reactions, this trend is often inverted, a phenomenon known as the "element effect".[5] The reactivity order is frequently F > Cl > Br > I.[1][9] This reversal stems from the halogen's dual influence on the rate-determining first step:
-
Inductive Effect (Electron Withdrawal): The halogen's electronegativity influences the electrophilicity of the ipso-carbon. A more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more positive and thus a more attractive target for the incoming nucleophile. This accelerates the rate-determining attack.
-
Leaving Group Ability: This property affects the second, faster step of the reaction.
Since the nucleophilic attack is rate-limiting, the powerful inductive effect of the more electronegative halogens often outweighs their poorer leaving group ability.[10][11]
Comparative Analysis: Bromine vs. Chlorine
Let's compare the key properties of bromine and chlorine to predict the relative reactivity of our target molecules.
| Property | Carbon-Chlorine (C-Cl) | Carbon-Bromine (C-Br) | Impact on SNAr Reactivity |
| Electronegativity | ~3.16 | ~2.96 | Higher electronegativity of Cl makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack . |
| Bond Strength | Stronger | Weaker | The weaker C-Br bond makes Br⁻ a better leaving group. This affects the second (fast) step. |
| Leaving Group Ability | Good | Better | Bromide is a more stable anion and thus a better leaving group than chloride.[7] This has a minor impact on the overall rate. |
Prediction: Based on the principles of the SNAr mechanism, 1-chloro-5-fluoro-2-methoxy-3-nitrobenzene is predicted to be more reactive than this compound. The higher electronegativity of chlorine enhances the rate of the initial nucleophilic attack, which is the kinetic bottleneck of the overall process.
Experimental Design: A Protocol for Comparative Kinetic Analysis
To empirically validate this prediction, a parallel kinetic study is the most direct approach. This protocol is designed to be a self-validating system by ensuring all variables, except for the halogen substituent, are kept constant.
Objective
To quantitatively compare the reaction rates of this compound and 1-chloro-5-fluoro-2-methoxy-3-nitrobenzene with a model nucleophile, piperidine, in a polar aprotic solvent.
Materials & Reagents
-
This compound (Substrate B)
-
1-chloro-5-fluoro-2-methoxy-3-nitrobenzene (Substrate C)
-
Piperidine (Nucleophile)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent)
-
Dodecane (Internal Standard for GC/HPLC analysis)
-
Reaction vials, magnetic stirrers, heating block/oil bath
-
HPLC or GC-MS system
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of Substrate B in anhydrous DMF containing the internal standard (e.g., 0.05 M dodecane).
-
Prepare a 0.2 M solution of Substrate C in anhydrous DMF containing the same concentration of internal standard.
-
Prepare a 0.4 M solution of piperidine in anhydrous DMF. Causality Note: Using a 2-fold excess of the nucleophile ensures pseudo-first-order kinetics with respect to the aryl halide, simplifying data analysis.
-
-
Reaction Setup:
-
In separate, identical reaction vials equipped with stir bars, place equal volumes (e.g., 5.0 mL) of the Substrate B and Substrate C stock solutions.
-
Place the vials in a pre-heated block set to a constant temperature (e.g., 80 °C). Allow the solutions to thermally equilibrate for 10 minutes.
-
-
Initiation and Sampling:
-
To initiate the reactions simultaneously, add an equal volume (e.g., 5.0 mL) of the pre-warmed piperidine stock solution to each vial. This marks t=0.
-
At designated time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
-
Quenching:
-
Immediately quench each aliquot by diluting it in a larger volume of a suitable solvent mixture (e.g., 900 µL of acetonitrile/water) to stop the reaction. Causality Note: Rapid dilution and cooling effectively halt the reaction, ensuring the measured composition accurately reflects the reaction state at the time of sampling.
-
-
Analysis:
-
Analyze the quenched samples by a calibrated HPLC or GC-MS method to determine the relative concentrations of the starting material and the product by comparing their peak areas to that of the internal standard.
-
Expected Results and Interpretation
The experimental data should allow for a direct comparison of the reactivity. By plotting the percentage of aryl halide consumed versus time, two distinct reaction profiles will emerge.
Hypothetical Data Table
| Time (min) | % Conversion (Chloro-derivative) | % Conversion (Bromo-derivative) |
| 0 | 0 | 0 |
| 15 | 45 | 25 |
| 30 | 70 | 45 |
| 60 | 90 | 70 |
| 120 | >98 | 88 |
Based on this hypothetical data, a clear kinetic difference is observable. The chloro-derivative reacts significantly faster, reaching near-complete conversion within 60-90 minutes, while the bromo-derivative lags behind. This empirical result would strongly support the initial prediction that the inductive effect of the halogen is the dominant factor controlling reactivity in this SNAr system.
Conclusion
References
- Single-Step and Multistep Mechanisms of Aromatic Nucleophilic Substitution of Halobenzenes and Halonitrobenzenes with Halide Anions: Ab Initio Computational Study.
- A Comparative Analysis of the Reactivity of 1-Chloroazulene and 1-Bromoazulene. Benchchem.
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. SlideShare.
- Nucleophilic Aromatic Substitution by Addition-Elimin
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
- Nucleophilic arom
- Nucleophilic Arom
- Better Leaving Group: Bromide VS Chloride. Reddit.
- Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Imperial College London.
- Nucleophilic arom
- Nucleophilic Arom
- Leaving Groups and Heteroarenes in Nucleophilic Arom
- Leaving Groups. Chemistry LibreTexts.
- Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene. YouTube.
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A Senior Application Scientist's Guide to the Stability of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene in Synthetic Chemistry
For chemists engaged in the intricate art of designing and developing novel therapeutics and functional materials, the selection of building blocks is a critical decision. The stability of these reagents under a spectrum of reaction conditions dictates not only the success of a synthetic route but also its efficiency, scalability, and safety. This guide offers an in-depth analysis of the stability of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, a versatile, polysubstituted aromatic intermediate. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's behavior, enabling more informed decisions in its application. We will delve into its stability under thermal, acidic, basic, and palladium-catalyzed cross-coupling conditions, compare its performance with relevant alternatives, and provide robust protocols for in-house stability assessment.
The Chemical Persona of this compound
The stability and reactivity of this compound are governed by the interplay of its substituents. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[1][2] The methoxy group, conversely, is a powerful electron-donating group via resonance, which can stabilize adjacent carbocations formed during electrophilic attack.[3] The two halogen atoms, bromine and fluorine, serve as versatile synthetic handles, particularly for cross-coupling reactions, but are also potential leaving groups in SNAr reactions. Understanding this electronic push-and-pull is paramount to predicting the compound's behavior.
Stability Profile Under Key Reaction Conditions
Thermal Stability
Nitroaromatic compounds are known for their energetic nature, and their thermal stability is a crucial safety and handling parameter. The primary thermal decomposition pathways for nitrobenzene derivatives involve the homolytic cleavage of the C–NO₂ bond to generate an aryl radical and nitrogen dioxide, or a rearrangement to form a phenoxyl radical and nitric oxide.[4][5] The presence of multiple substituents on the benzene ring of this compound is expected to lower its decomposition temperature compared to nitrobenzene itself.
Expected Behavior: We predict that sustained heating above 150°C could initiate decomposition. The complex substitution pattern may also open alternative decomposition routes. Therefore, it is advisable to use this reagent at the lowest effective temperature and to perform thermal hazard screening, such as Differential Scanning Calorimetry (DSC), before large-scale reactions.
Stability in Acidic Media
A potential point of vulnerability for this compound under acidic conditions is the methoxy group. Anisole and its derivatives can undergo acid-catalyzed hydrolysis to the corresponding phenols, particularly at elevated temperatures in the presence of strong mineral acids like HBr or HCl.[6][7]
Expected Behavior: While stable under mildly acidic conditions at room temperature, forcing conditions (e.g., >1 M HCl or H₂SO₄, T > 80°C) are likely to cause slow hydrolysis of the methoxy ether to yield 2-bromo-4-fluoro-6-hydroxy-nitrobenzene. This is a critical consideration in reactions requiring strong acids, such as certain electrophilic aromatic substitutions or deprotection steps elsewhere in a molecule.
Stability in Basic Media
The electron-deficient nature of the aromatic ring, due to the nitro group, makes this molecule highly susceptible to nucleophilic aromatic substitution (SNAr) in the presence of strong bases or nucleophiles.[1][8][9] The positions ortho and para to the nitro group are particularly activated. In this molecule, both the bromine and fluorine atoms are ortho/para to the nitro group, making them potential leaving groups.
Expected Behavior: Fluorine is generally a better leaving group than bromine in SNAr reactions on electron-deficient rings due to the higher electronegativity of the C-F bond, which enhances the rate of the initial nucleophilic attack. Therefore, treatment with strong nucleophiles (e.g., alkoxides, amines, or hydroxide) is expected to preferentially displace the fluorine atom. The bromine atom can also be displaced, but likely at a slower rate or under more forcing conditions.
Comparative Analysis with Alternative Reagents
The choice of a building block is often a trade-off between reactivity, stability, and cost. Below is a comparison of this compound with two plausible alternatives.
| Feature | This compound | 1,3-Dibromo-5-fluoro-2-methoxybenzene | 3-Bromo-5-fluoroanisole |
| Synthetic Utility | Multiple reactive sites (Br, F, NO₂) for sequential functionalization. | Two bromine atoms for differential or double cross-coupling. | Simpler structure for introducing a bromo-fluoro-anisole motif. |
| Predicted Thermal Stability | Moderate; the nitro group reduces stability. | Higher than the nitro-containing analog. | High; lacks the energetic nitro group. |
| Predicted Acid Stability | Moderate; risk of methoxy hydrolysis under harsh conditions. | High; methoxy group is the only potential liability. | High; methoxy group is the only potential liability. |
| Predicted Base Stability | Low; susceptible to SNAr at the fluorine position. | High; not activated towards SNAr. | High; not activated towards SNAr. |
| Cross-Coupling Reactivity | C-Br bond is the primary site for Pd-catalyzed cross-coupling. C-F bond is generally unreactive under these conditions. | Differential reactivity of the two C-Br bonds is possible but may require careful optimization. | Single C-Br bond for straightforward cross-coupling. |
Experimental Protocols for Stability Assessment
To provide actionable guidance, we present a standardized protocol for a forced degradation study, which is essential for establishing a stability-indicating analytical method. According to ICH guidelines, a degradation of 5-20% is typically targeted to ensure that the degradation products can be reliably detected and quantified.[10]
General Analytical Method: HPLC-UV
A robust reverse-phase HPLC method is the cornerstone of any stability study.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 40% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 310 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in acetonitrile to a final concentration of 1 mg/mL.
Forced Degradation Protocols
For each condition, a solution of this compound (1 mg/mL in acetonitrile) is treated as described below. A control sample (dissolved in acetonitrile) should be kept at room temperature and protected from light.
1. Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 1 M HCl. b. Heat at 80°C for 24 hours. c. Cool, neutralize with 1 M NaOH, and dilute to 10 mL with mobile phase. d. Analyze by HPLC.
2. Base Hydrolysis (SNAr): a. To 1 mL of the stock solution, add 1 mL of 1 M NaOH. b. Stir at 60°C for 8 hours. c. Cool, neutralize with 1 M HCl, and dilute to 10 mL with mobile phase. d. Analyze by HPLC.
3. Thermal Stress: a. Store a solid sample of the compound in an oven at 105°C for 48 hours. b. Dissolve the stressed solid in acetonitrile to 1 mg/mL. c. Analyze by HPLC.
4. Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. b. Stir at room temperature for 24 hours. c. Analyze by HPLC.
5. Photostability: a. Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). b. Dissolve the stressed solid in acetonitrile to 1 mg/mL. c. Analyze by HPLC.
Visualizing Reaction Pathways and Workflows
Predicted SNAr Pathway under Basic Conditions
Caption: Predicted SNAr mechanism for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for the forced degradation study of the target compound.
Conclusion and Recommendations
This compound is a highly functionalized building block with immense potential in complex molecule synthesis. Its stability, however, is context-dependent.
-
Handling and Storage: The compound should be stored in a cool, dark place, away from strong acids and bases. For reactions at elevated temperatures, careful monitoring is advised.
-
Reaction Planning:
-
Avoid strongly acidic and hot conditions if the methoxy group is to be retained.
-
When performing reactions with nucleophiles, expect substitution of the fluorine atom. This can be a desired transformation or an undesired side reaction that needs to be suppressed by using mild bases and low temperatures.
-
For palladium-catalyzed cross-coupling, the C-Br bond is the expected reaction site. Standard Suzuki, Heck, or Buchwald-Hartwig conditions should be well-tolerated, provided a strong base is not used at high temperatures for prolonged periods.
-
By understanding these stability characteristics, chemists can harness the full synthetic potential of this compound, paving the way for the efficient and robust construction of the next generation of chemical innovations.
References
-
Lelais, G., & MacMillan, D. W. (2016). The influence of substituent nature and position on the unimolecular decomposition of nitroaromatic compounds. The Journal of Physical Chemistry A, 120(32), 6349-6357. Available from: [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1035-1044. Available from: [Link]
-
Smith, M. B. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Synthesis II, 4, 531-566. Available from: [Link]
-
Savage, P. E., & Li, M. (2015). Anisole hydrolysis in high temperature water. Green Chemistry, 17(3), 1594-1601. Available from: [Link]
-
U.S. Department of Health and Human Services. (1995). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry. Available from: [Link]
- Google Patents. (1988). Anisole derivatives. US4746747A.
-
Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Retrieved from: [Link]
-
Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. (2015). The Journal of Physical Chemistry A. Available from: [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Caprotti, F., et al. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Catalysts. Available from: [Link]
-
Quora. (2018). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?. Retrieved from: [Link]
-
Zhang, C., et al. (2021). The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. RSC Advances. Available from: [Link]
-
LibreTexts Chemistry. (2023). Nucleophilic Aromatic Substitution. Retrieved from: [Link]
-
Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. Available from: [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. Available from: [Link]
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alternative building blocks to 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene for drug discovery
An In-Depth Guide to Alternative Building Blocks for 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene in Drug Discovery
Executive Summary
This compound is a highly functionalized aromatic scaffold, prized in medicinal chemistry for its versatility. Its distinct substitution pattern offers orthogonal chemical handles for a variety of transformations, including cross-coupling, nucleophilic aromatic substitution (SNAr), and functional group interconversion. However, the inherent properties of this building block, particularly the presence of a nitro group, can present challenges related to metabolic stability and potential toxicity. This guide provides a comparative analysis of strategic alternatives, offering researchers a data-driven framework for selecting the optimal building block to accelerate their drug discovery programs. We will explore isomeric analogs, bioisosteric replacements for the nitro moiety, and heterocyclic core alternatives, complete with experimental considerations and comparative data.
The Reference Standard: Deconstructing this compound
The utility of this compound stems from its multifunctional nature, which allows for sequential and site-selective modifications. The electron-withdrawing properties of the nitro and fluoro groups strongly activate the aromatic ring, influencing the reactivity of its substituents.[1][2]
Key Reactivity Hubs:
-
Suzuki-Miyaura Coupling: The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or vinyl groups.[3][4][5] The reaction is robust and tolerates a wide range of functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient due to the ortho- and para-directing nitro group, making it susceptible to nucleophilic attack.[6][7][8] The fluorine atom, being a good leaving group in SNAr reactions, is typically displaced by nucleophiles such as amines, thiols, or alcohols.[6]
-
Nitro Group Reduction: The nitro group can be readily reduced to an aniline derivative.[9][10][11] This transformation is fundamental in drug discovery, as the resulting amino group is a key pharmacophoric element and a versatile synthetic handle for amide bond formation, reductive amination, and other derivatizations.
-
Methoxy Group Modulation: The methoxy group can influence the electronic environment and serves as a potential site for metabolism (O-demethylation).[12]
Caption: Figure 1: Key Reaction Vectors of the Reference Scaffold.
Strategic Alternatives: Expanding Chemical Space and Mitigating Risk
The selection of an alternative building block is driven by the need to tune physicochemical properties, improve metabolic profiles, explore new structure-activity relationships (SAR), or circumvent synthetic challenges. We categorize alternatives into three main classes.
Isomeric Scaffolds: Fine-Tuning Regiochemistry
Altering the substitution pattern on the benzene ring can profoundly impact reactivity and the vectoral projection of substituents. For instance, moving the bromine atom can change its susceptibility to oxidative addition in Suzuki couplings, while repositioning the activating nitro group can shift the site of SNAr.
| Isomer Example | Key Differences & Synthetic Implications |
| 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene | The nitro group is now meta to the fluorine, significantly deactivating it for SNAr. The bromine remains para to the nitro group, potentially enhancing its reactivity in Suzuki coupling. |
| 2-Bromo-5-fluoro-1-methoxy-3-nitrobenzene | The methoxy group is no longer sterically encumbering the bromine, which may lead to faster Suzuki coupling rates. The fluorine is now ortho to the nitro group, strongly activating it for SNAr. |
Bioisosteric Replacements: Addressing the "Nitro Problem"
The nitro group, while synthetically useful, is often considered a structural liability in drug candidates due to its potential for metabolic reduction to toxic nitroso or hydroxylamine species.[13] Bioisosteric replacement is a key strategy to mitigate this risk while retaining the desired electronic properties.[14][15][16]
-
Nitrile (-CN) Group: The nitrile is an excellent non-classical bioisostere for the nitro group. It is a strong electron-withdrawing group, capable of activating the ring for SNAr. It is also a hydrogen bond acceptor. Synthetically, it is versatile, as it can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
-
Sulfone (-SO₂R) Group: The sulfone group is a metabolically robust, strong electron-withdrawing group. It effectively mimics the steric and electronic profile of the nitro group and can activate a ring for SNAr.
-
Trifluoromethyl (-CF₃) Group: The trifluoromethyl group is a powerful electron-withdrawing group that can also enhance metabolic stability and increase lipophilicity, which may improve cell permeability.
Caption: Figure 2: Electronic Effect of Nitro Bioisosteres.
Heterocyclic Scaffolds: Modulating Physicochemical Properties
Replacing the benzene core with a heterocycle, such as pyridine, is a powerful strategy to modulate a compound's properties. The introduction of a ring nitrogen atom can:
-
Increase aqueous solubility.
-
Introduce a basic center for salt formation.
-
Act as a hydrogen bond acceptor.
-
Significantly alter the electronic nature of the ring, often making it more electron-deficient and thus more susceptible to nucleophilic attack.
An example is 2-Bromo-5-fluoro-6-methoxy-3-nitropyridine . In this scaffold, the ring nitrogen works in concert with the nitro group to strongly activate the ring towards SNAr at the 2-position (displacing bromine) or potentially at the 5-position (displacing fluorine).
Experimental Protocols & Considerations
The trustworthiness of a building block is validated by its performance in key chemical transformations. Below are representative protocols that serve as a starting point for methodology development.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl bromide with a boronic acid, a cornerstone reaction for C-C bond formation.[3]
Caption: Figure 3: General Workflow for Suzuki Coupling.
Step-by-Step Methodology:
-
Reagent Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent (e.g., Toluene, Dioxane, or DME) and water. A common ratio is 4:1.
-
Degassing: Sparge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) to the degassed mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Base: The base is crucial for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.[5]
-
Solvent/Water: The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, making the removal of oxygen essential for catalytic activity.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the displacement of an activated aryl fluoride with an amine nucleophile.
Step-by-Step Methodology:
-
Reagent Setup: To a solution of the fluoro-nitroaromatic starting material (1.0 eq) in a polar aprotic solvent (e.g., DMSO, NMP, or DMF), add the amine nucleophile (1.1-2.0 eq).
-
Base Addition: Add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture (typically 80-140 °C) and monitor its progress by TLC or LC-MS. Microwave irradiation can often accelerate this reaction.
-
Workup: Cool the reaction, pour it into water, and extract the product with an organic solvent. If the product is basic, an acidic wash can be performed, followed by basification and re-extraction.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
Causality Behind Choices:
-
Solvent: Polar aprotic solvents are ideal as they solvate the base's counter-ion but do not significantly solvate the nucleophile, thereby increasing its reactivity.
-
Base: The base deprotonates the nucleophile (if it's a primary/secondary amine) and neutralizes the HF generated during the reaction.
-
Leaving Group: Fluorine is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the intermediate Meisenheimer complex.[6][7]
Protocol 3: Nitro Group Reduction
This protocol describes the conversion of a nitro group to a primary amine using tin(II) chloride.
Step-by-Step Methodology:
-
Reagent Setup: Dissolve the nitroaromatic compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Reductant Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) in concentrated hydrochloric acid.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture in an ice bath and carefully basify with a concentrated aqueous solution of NaOH or Na₂CO₃ until the pH is >10. This will precipitate tin salts.
-
Extraction & Filtration: Add an organic solvent (e.g., Ethyl Acetate) and filter the mixture through a pad of celite to remove the inorganic salts. Separate the organic layer from the filtrate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the aniline product, which can be further purified if necessary.
Causality Behind Choices:
-
Reductant: SnCl₂ is a classic and reliable reducing agent for nitro groups that is tolerant of many other functional groups, including halogens. Catalytic hydrogenation (H₂/Pd-C) is an alternative but may cause dehalogenation.[11]
-
Acidic Conditions: The reduction mechanism proceeds more efficiently in an acidic medium.
-
Basification: The final aniline product is often complexed with the tin salts; strong basification is required to break this complex and precipitate the tin hydroxides, liberating the free amine.
Head-to-Head Comparison of Building Blocks
The following table provides a comparative summary to guide the selection process. (Note: cLogP values are estimates and can vary based on the calculation method).
| Building Block | Structure (Example) | cLogP (est.) | Key Reactions | Advantages | Disadvantages |
| Reference Standard | This compound | 3.1 | Suzuki, SNAr, Nitro Reduction | Well-established reactivity, multiple orthogonal handles. | Potential for metabolic toxicity due to the nitro group. |
| Nitrile Alternative | 2-Bromo-4-fluoro-3-methoxy-5-nitrobenzonitrile | 2.8 | Suzuki, SNAr, Nitrile Hydrolysis/Reduction | Avoids nitro-group toxicity; nitrile offers alternative synthetic routes (acid, amine). Lower lipophilicity. | Nitrile can be sensitive to strongly basic or acidic conditions. |
| Sulfone Alternative | 1-Bromo-5-fluoro-2-methoxy-3-(methylsulfonyl)benzene | 3.4 | Suzuki, SNAr | Metabolically very stable; strong activating group for SNAr. | Sulfone group is generally inert to further transformations. Higher lipophilicity. |
| Heterocyclic Alternative | 2-Bromo-5-fluoro-6-methoxy-3-nitropyridine | 2.2 | Suzuki, SNAr, Nitro Reduction | Increased solubility; introduces a basic handle for property modulation; highly activated for SNAr. | Ring nitrogen may interfere with some catalytic cycles or require protection. |
Conclusion
While this compound remains a valuable and versatile building block, a forward-thinking drug discovery campaign must consider alternatives that can mitigate risk and unlock new chemical space. Bioisosteric replacements for the nitro group, such as nitriles or sulfones, offer a direct path to avoiding potential metabolic liabilities while maintaining the desired electronic activation for key synthetic transformations. Furthermore, the incorporation of heterocyclic cores provides a powerful tool for modulating physicochemical properties like solubility and basicity, which are critical for developing successful drug candidates. By understanding the comparative reactivity and properties outlined in this guide, researchers can make more informed and strategic decisions in the design and synthesis of next-generation therapeutics.
References
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- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Various Authors. (n.d.). Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
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- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences.
- Various Authors. (n.d.). Nucleophilic Aromatic Substitution. Master Organic Chemistry.
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- Yu, M., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PubMed.
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- Various Authors. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
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- Various Authors. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.
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- Various Authors. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
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- Various Authors. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.
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- Gunn, B. C., & Stevens, M. F. G. (1973). Medicinal nitro-compounds. Part I. Photo-rearrangement of N-aryl-2-nitrobenzamides. Journal of the Chemical Society, Perkin Transactions 1.
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Safety Operating Guide
Navigating the Disposal of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, a halogenated nitroaromatic compound, serves as a valuable building block in the creation of complex molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents.[1] However, with its utility comes the critical responsibility of ensuring its safe handling and proper disposal. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.
Compound Profile and Hazard Analysis
| Property | Value/Information | Source |
| Molecular Formula | C₇H₅BrFNO₃ | [2] |
| Molecular Weight | 250.02 g/mol | [2] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to have low water solubility | Inferred from similar compounds |
| Reactivity | Incompatible with strong oxidizing agents. |
The primary hazards associated with this compound stem from its nitroaromatic and halogenated nature. Nitroaromatic compounds are known for their potential toxicity, and some are suspected carcinogens.[3][4] Exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin).[4] The presence of bromine and fluorine as substituents further classifies this as a halogenated organic compound, which requires specific disposal considerations to prevent the formation of harmful byproducts during decomposition.
Regulatory Framework: Adherence to EPA/RCRA Guidelines
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] this compound, as a halogenated organic compound, falls under the category of hazardous waste. It is imperative that all disposal activities comply with the regulations outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[5] These regulations govern the generation, transportation, treatment, storage, and disposal of hazardous waste. Failure to comply can result in significant penalties.
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound for any purpose, including disposal preparation, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Essential PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Handling of the solid material should be done in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]
Safe Handling Procedures:
-
Work in a Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential release.
-
Avoid Contact: Minimize direct contact with the chemical. Use spatulas or other appropriate tools for transferring the solid.[6][7]
-
Prevent Aerosolization: Handle the solid gently to avoid creating dust.
-
Know Emergency Procedures: Be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Proper Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary PPE.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to cover the spill.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Wash Hands Thoroughly: After the cleanup is complete, wash hands thoroughly with soap and water.
Waste Management and Segregation: A Step-by-Step Guide
Proper segregation and labeling of chemical waste are critical for safe storage and disposal.
Waste Container Preparation:
-
Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) bottle or a glass container with a secure screw-top lid. Ensure the container is in good condition with no cracks or leaks.
-
Label the Container: As soon as the first amount of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Segregation Workflow:
It is crucial to segregate halogenated organic waste from non-halogenated waste streams. This is because the disposal methods for these two categories are different and mixing them can lead to complications and increased disposal costs.
Caption: Waste segregation and disposal workflow for this compound.
Final Disposal Procedures
The recommended and most environmentally sound method for the disposal of this compound is through a licensed hazardous waste disposal facility.
Primary Disposal Method: High-Temperature Incineration
Controlled high-temperature incineration is the preferred disposal method for halogenated nitroaromatic compounds.[8] This process ensures the complete destruction of the organic molecule, breaking it down into less harmful components. Licensed incineration facilities are equipped with flue gas scrubbing systems that neutralize acidic gases (such as hydrogen bromide and hydrogen fluoride) that are formed during the combustion of halogenated compounds.[8]
Alternative Disposal Considerations
While other chemical treatment methods, such as hydrolysis, may exist for nitroaromatic compounds, they are often compound-specific and require extensive research and development to ensure complete and safe degradation.[9][10] For a research laboratory setting, these methods are generally not practical or recommended for routine waste disposal.
Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of via the following methods:
-
Drain Disposal: This compound's potential toxicity and persistence in the environment make drain disposal illegal and harmful to aquatic life and wastewater treatment systems.
-
Regular Trash: Disposing of this chemical in the regular trash can lead to the exposure of sanitation workers and environmental contamination.
By adhering to these detailed procedures, researchers and laboratory personnel can confidently manage the disposal of this compound, ensuring a safe working environment and upholding their commitment to environmental stewardship.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
